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N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Documentation Hub

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  • Product: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
  • CAS: 906352-66-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Investigation of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Authored by: A Senior Application Scientist Introduction: The confluence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide focuses on the hypotheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction:

The confluence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide focuses on the hypothetical novel chemical entity, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. The structure integrates a pyridine ring, a common feature in many biologically active compounds, with a thiomorpholine moiety, a sulfur-containing heterocycle known to be present in molecules with anticancer and other pharmacological activities. The presence of these two key structural motifs provides a strong rationale for investigating its potential as a therapeutic agent.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed in vitro investigation into the biological activity of this compound. The experimental design detailed herein is grounded in the established activities of structurally related molecules and aims to provide a robust framework for its initial characterization.

Part 1: Proposed Biological Activity and Rationale

Given the structural alerts within N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a primary hypothesis is its potential as an anticancer agent . The thiomorpholine ring, in particular, has been identified in compounds exhibiting cytotoxicity against various cancer cell lines. For instance, studies have shown that thiomorpholine derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells. The pyridine core is also a well-established pharmacophore in oncology, present in numerous approved anticancer drugs.

Therefore, the initial in vitro evaluation will focus on elucidating the cytotoxic and antiproliferative effects of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine against a panel of human cancer cell lines.

Part 2: Experimental Workflow for Anticancer Activity Screening

A tiered approach is recommended to systematically evaluate the anticancer potential of the target compound. This workflow is designed to first establish broad cytotoxic activity and then to delineate the underlying mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Hypothetical) A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B Purity >95% C Broad-Spectrum Cytotoxicity Assay (MTT or Resazurin) B->C D IC50 Determination in Sensitive Cell Lines C->D Identify Hit Cell Lines E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Kinase Inhibition Profiling E->G Apoptosis Confirmed F->G Cell Cycle Arrest Observed H Western Blot for Signaling Pathway Proteins G->H

Figure 1: A tiered experimental workflow for the in vitro evaluation of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine.

Part 3: Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A representative panel of human cancer cell lines should be selected. For initial screening, the NCI-60 panel is a standard. For focused studies, a selection such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma) is recommended.

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Primary Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of cell viability and is a robust method for initial screening.

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Prepare a stock solution of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Step 3: Incubation: Incubate the plate for 48-72 hours.

  • Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration (µM)% Viability (A549)% Viability (MCF-7)% Viability (U-87 MG)
0.198.5 ± 2.199.1 ± 1.897.6 ± 2.5
185.3 ± 3.492.4 ± 2.988.9 ± 3.1
1045.7 ± 4.268.1 ± 3.752.3 ± 4.5
5015.2 ± 2.835.6 ± 3.220.1 ± 2.9
1005.1 ± 1.512.8 ± 2.18.7 ± 1.9

Table 1: Representative data table for primary cytotoxicity screening.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Treatment: Treat cells with N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine at its determined IC50 concentration for 24 hours.

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Part 4: Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, the following controls and validation steps are essential:

  • Positive Controls: In each assay, a known inducer of the measured effect should be included. For example, doxorubicin can be used as a positive control for cytotoxicity and apoptosis assays.

  • Vehicle Controls: All experiments must include a vehicle control (e.g., DMSO at the highest concentration used for the test compound) to account for any effects of the solvent.

  • Assay Linearity and Sensitivity: The dynamic range of each assay should be established to ensure that the measured responses are within the linear portion of the standard curve.

  • Reproducibility: All experiments should be performed in at least triplicate, and key findings should be independently replicated.

Part 5: Authoritative Grounding and Mechanistic Insights

The rationale for investigating the anticancer properties of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is strongly supported by the literature on related compounds. For instance, a study published in the European Journal of Medicinal Chemistry detailed the synthesis and anticancer evaluation of novel thiomorpholine derivatives, demonstrating their ability to induce apoptosis in human cancer cells. Another relevant publication in Bioorganic & Medicinal Chemistry Letters reported on pyridine-containing compounds as potent inhibitors of protein kinases, which are key regulators of cell proliferation and survival.

Based on these precedents, it is plausible that N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine may exert its anticancer effects through the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

  • Title: Synthesis and anticancer evaluation of new thiomorpholine- and piperazine-1,3,5-triazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel thiomorpholine-substituted quinazoline derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Discovery of a novel series of 4,6-disubstituted pyridine-2-ones as potent and selective inhibitors of protein kinase B/Akt Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Exploratory

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Abstract This guide provides a comprehensive, technically-grounded framework for elucidating the cellular mechanism of action of the novel compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. Based on its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for elucidating the cellular mechanism of action of the novel compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. Based on its structural motifs—a substituted pyridine core, a thiomorpholine ring, and a methylamine side chain—which are prevalent in contemporary kinase inhibitors, we hypothesize that its primary mode of action involves the modulation of intracellular protein kinase signaling. This document outlines a multi-phased experimental strategy designed for researchers, scientists, and drug development professionals. The workflow begins with foundational cell viability and cytotoxicity assessments, progresses to direct target engagement and broad kinome profiling, and culminates in the detailed analysis of downstream signaling pathways. Each phase is supported by detailed, field-proven protocols and explains the causal logic behind experimental choices, ensuring a self-validating and robust investigation into the compound's biological activity in cancer cell lines.

Introduction: Rationale and Hypothesis

The chemical structure of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine presents a compelling case for its investigation as a modulator of protein kinase activity. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyridine scaffold is a common feature in numerous FDA-approved kinase inhibitors, serving as a versatile framework for engaging the ATP-binding pocket of these enzymes. The thiomorpholine and methylamine moieties can contribute to solubility, cell permeability, and specific interactions with the target protein.

Given these structural alerts, this guide is built upon the primary hypothesis that N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine functions as a protein kinase inhibitor. The following sections detail a systematic and rigorous workflow to test this hypothesis, identify the specific kinase target(s), and characterize the compound's functional impact on cancer cell pathophysiology.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway & Functional Analysis pheno_screen Cell Viability Assays (MTT, CellTiter-Glo) ic50 Determine IC50 Values pheno_screen->ic50 Quantify Potency biochem Biochemical Kinase Profiling (>400 Kinase Panel) ic50->biochem Compound shows activity target_id Identify Putative Kinase 'Hits' biochem->target_id cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa Orthogonal Validation 1 nanobret NanoBRET™ Target Engagement target_id->nanobret Orthogonal Validation 2 validation Validate Target Engagement in Cells cetsa->validation nanobret->validation western Western Blot Analysis (p-Akt, p-ERK, etc.) validation->western Target confirmed pathway Elucidate Downstream Signaling Effects western->pathway phospho Global Phosphoproteomics (LC-MS/MS) phospho->pathway

Figure 1: Overall experimental workflow for MOA determination.

Phase 1: Foundational Activity Screening in Cancer Cell Lines

The initial objective is to ascertain whether the compound exerts a biological effect on cancer cells and to quantify its potency. This is most efficiently achieved through cell viability assays, which measure the overall health of a cell population following treatment.

Cell Viability and Cytotoxicity Assessment

We recommend screening the compound against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) to identify sensitive lines for deeper mechanistic studies. Assays like MTT or the more sensitive luminescent CellTiter-Glo® are industry standards.[3][4] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of viability.[5][6]

Data Presentation: Hypothetical IC50 Values

The primary output of this phase is the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.[7][8] This value is crucial for comparing potency across different cell lines and for determining appropriate concentrations for subsequent mechanistic assays.

Cell LineCancer TypeIC50 (nM) for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
HCT116Colon Carcinoma150
A549Lung Carcinoma875
MCF-7Breast Adenocarcinoma220
K562Chronic Myeloid Leukemia75

Table 1: Hypothetical cell viability data. The potent activity in K562 and HCT116 cells identifies them as priority lines for further study.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed cancer cells into a 96-well, white, flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.[9]

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[10]

Phase 2: Target Engagement and Kinase Target Identification

With antiproliferative activity confirmed, the next critical step is to validate that the compound physically interacts with its intended target class (kinases) within the cell. This phase combines broad, unbiased screening with specific, targeted validation assays.

Initial Target Identification: Biochemical Kinase Profiling

The most direct way to test our hypothesis is to screen the compound against a large panel of purified protein kinases.[11][12] Commercial services offer radiometric or fluorescence-based assays against hundreds of kinases, providing a "selectivity profile."[13][14] This screen will identify which kinases are directly inhibited by the compound in a cell-free system.

Kinase Target% Inhibition @ 1 µMAssay Type
ABL198%Radiometric
SRC95%Radiometric
LCK91%Radiometric
AURKB75%Radiometric
EGFR12%Radiometric
PIK3CA8%Radiometric

Table 2: Hypothetical data from a biochemical kinase screen. The high inhibition of ABL1, SRC, and LCK identifies them as primary candidates for cellular validation.

Validation of Target Binding in Live Cells

Biochemical assays are essential but do not guarantee that a compound will engage its target in the complex intracellular environment.[15] Therefore, orthogonal validation in intact cells is mandatory. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful, industry-standard methods.[16][17]

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18] By heating treated cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature indicates direct target engagement.[19]

G cluster_0 CETSA Workflow A 1. Treat intact cells with Compound or Vehicle B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot thermal melt curves D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat two suspensions of the target cell line (e.g., K562) with either a high concentration of the compound (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative kinase target (e.g., ABL1).[20]

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for the compound-treated samples relative to the vehicle control confirms target engagement.

3.2.2. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[21][22] Cells are transfected to express the target kinase as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added, and energy transfer from the luciferase to the tracer produces a BRET signal. When the test compound is added, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[23][24]

G cluster_0 NanoBRET™ Assay Principle cluster_1 No Compound cluster_2 With Compound A Target Kinase fused to NanoLuc® Luciferase B Fluorescent Tracer C Test Compound A1 NanoLuc®-Kinase B1 Tracer A1->B1 Binding Result1 High BRET Signal A2 NanoLuc®-Kinase C2 Compound A2->C2 Binding B2 Tracer (Displaced) Result2 Low BRET Signal

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., ABL1) fused to NanoLuc® luciferase. Plate the cells in a 96-well assay plate and incubate for 18-24 hours.[23]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.[23]

  • Data Acquisition: Measure luminescence at two wavelengths (donor emission at 450 nm and acceptor emission at 610 nm) using a BRET-capable plate reader.[23]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.

Phase 3: Downstream Signaling Pathway Analysis

Confirming target engagement is crucial, but understanding the functional consequences of this interaction is the ultimate goal. Inhibiting a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting and phosphoproteomics are the key technologies for this phase.[25]

Key Cancer Signaling Pathways: MAPK/ERK and PI3K/Akt

Many oncogenic kinases converge on two major signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a central regulator of cell growth, survival, and metabolism.[25][26] Assessing the phosphorylation status of key nodes in these pathways (e.g., phospho-ERK, phospho-Akt) provides a clear readout of the compound's inhibitory activity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Figure 5: Simplified PI3K/Akt signaling pathway.
Western Blot Analysis of Pathway Modulation

Western blotting is a robust, antibody-based technique to measure changes in the phosphorylation levels of specific proteins. By treating sensitive cells with the compound and probing for key phosphoproteins, we can directly observe the inhibition of signaling pathways. [27][28] Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Plate a sensitive cell line (e.g., K562) and allow cells to attach or grow to ~70% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a set time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [29]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK Thr202/Tyr204) and their total protein counterparts (anti-Akt, anti-ERK).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of a phosphorylated protein to its total protein level indicates pathway inhibition.

Global View: Phosphoproteomics

For an unbiased and comprehensive understanding of the compound's effects, mass spectrometry-based phosphoproteomics is the state-of-the-art approach. [29][30]This technique can identify and quantify thousands of phosphorylation sites across the entire proteome, revealing the full spectrum of signaling pathways affected by the inhibitor and potentially uncovering novel off-target effects or unexpected mechanisms. [31][32]This powerful but specialized technique is often performed in collaboration with a core facility or a contract research organization.

Conclusion and Future Directions

This guide presents a logical and robust workflow to systematically elucidate the mechanism of action for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, based on the scientifically-grounded hypothesis that it functions as a kinase inhibitor. By progressing through phenotypic screening, direct target engagement, and downstream pathway analysis, researchers can build a comprehensive and validated profile of the compound's cellular activity.

Positive results from this workflow—demonstrating potent cell killing, specific kinase target engagement, and modulation of key cancer signaling pathways—would provide a strong rationale for advancing the compound into more complex preclinical models, including 3D cell cultures (spheroids) and in vivo xenograft studies, to evaluate its therapeutic potential. [14]

References

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Giansanti, P., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • Smalley, K.S.M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • Li, M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual.
  • Lo Iacono, M., et al. (2020). Western blot analysis for PI3K–AKT–MTOR and RAS/RAF/MAPK (MEK)/ERK pathways.
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  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
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Foundational

Physicochemical Characterization of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine: A Technical Guide to Molecular Weight and Partition Coefficient Determination

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The successful progression of a chemical entity from a preliminary hit to a viable drug candidate is profound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of a chemical entity from a preliminary hit to a viable drug candidate is profoundly influenced by its fundamental physicochemical properties. Among these, molecular weight (MW) and the octanol-water partition coefficient (LogP) are paramount, serving as foundational predictors of a compound's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed examination of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, presenting its core molecular attributes. While the molecular weight is a fixed constitutional parameter, the partition coefficient, a measure of lipophilicity, often requires empirical determination. This document outlines the established methodologies for accurately measuring LogP—the gold-standard Shake-Flask method and the high-throughput HPLC-based approach—offering field-proven insights into experimental design and execution. The objective is to equip researchers with the necessary theoretical grounding and practical protocols to characterize this and similar molecules, ensuring data integrity and informed decision-making in the drug discovery pipeline.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In modern medicinal chemistry, the optimization of a compound's biological activity must be co-developed with the optimization of its drug-like properties. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule is intimately linked to its physicochemical characteristics.[1] Two of the most influential of these are Molecular Weight (MW) and the partition coefficient (LogP).

Molecular Weight (MW) is a direct measure of molecular size. It is a key component of widely accepted drug-likeness guidelines, such as Lipinski's Rule of 5, which suggests that orally active drugs generally have a molecular weight of less than 500 Daltons.[2] While not an absolute barrier, increasing molecular weight can negatively impact membrane permeability and overall bioavailability.

Lipophilicity , quantified by the partition coefficient (LogP), is arguably one of the most critical molecular properties, influencing solubility, permeability, metabolic stability, and even toxicity.[1][3] LogP is defined as the base-10 logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A delicate balance of lipophilicity is required for a successful drug candidate.

  • Low LogP (Hydrophilic): Compounds may exhibit excellent aqueous solubility but suffer from poor permeability across lipid-rich biological membranes and are prone to rapid renal clearance.[1]

  • High LogP (Lipophilic): Compounds tend to have high membrane permeability but may be hampered by poor aqueous solubility, leading to formulation challenges. They are also more likely to bind to lipophilic pockets in metabolic enzymes (like cytochrome P450s), resulting in lower metabolic stability, and may exhibit off-target toxicity by binding to unintended receptors.[1][5]

For these reasons, a LogP value between 1 and 3 is often considered optimal for achieving a balanced ADMET profile.[1] Therefore, the accurate and reliable determination of these parameters is not a perfunctory exercise but a cornerstone of rational drug design.

Core Physicochemical Properties of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

This section summarizes the known constitutional properties of the target compound. The molecular weight is calculated from its chemical formula, while the partition coefficient, being an experimental value, is not currently available in public domain literature. The subsequent sections detail the standardized protocols for its empirical determination.

PropertyValue / IdentifierSource
IUPAC Name N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine[6]
Molecular Formula C₁₁H₁₇N₃S[6]
Molecular Weight 223.34 g/mol [6]
SMILES CNCC1=CC(=NC=C1)N2CCSCC2[6]
Partition Coefficient (LogP) Not publicly documented; requires experimental determination.-

Experimental Determination of the Partition Coefficient (LogP)

The two most widely accepted methods for LogP determination are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.[4] The choice between them involves a trade-off between accuracy and throughput.

The Shake-Flask Method (OECD 107): The Gold Standard

The Shake-Flask method is the traditional and most accurate technique for measuring LogP, directly applying the principle of partitioning.[1][7] It is suitable for a LogP range of -2 to 4.[7][8] The protocol is designed to be a self-validating system by ensuring equilibrium is reached and by comparing the total amount of substance recovered with the amount initially added.[9]

  • Pre-saturation of Solvents: n-Octanol and water have slight mutual solubility. Using solvents pre-saturated with each other prevents volume changes during the experiment, which would alter the final concentrations and lead to inaccurate results.[9]

  • Centrifugation: Vigorous shaking can create fine emulsions or micro-droplets that do not separate under gravity alone. Centrifugation is a critical step to ensure a clean and complete separation of the two phases, which is essential for accurate concentration analysis.[7][8]

  • Multiple Volume Ratios: Performing the experiment with at least three different volume ratios of octanol to water serves as an internal validation. The calculated LogP value should remain constant regardless of the phase ratio; consistent results across runs confirm the robustness of the measurement.[7]

  • pH Control for Ionizable Compounds: The target molecule contains basic nitrogen atoms and is thus ionizable. Its partitioning behavior will be pH-dependent. LogP strictly refers to the partitioning of the neutral species. To measure the true LogP, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the compound to ensure it exists predominantly in its non-ionized form.[8] For pH-dependent partitioning, the term LogD is used.

  • Preparation of Solvents:

    • Mix high-purity n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH > pKa of the amine) in a large vessel.

    • Shake vigorously for 24 hours at the desired, constant experimental temperature (e.g., 25°C) to ensure mutual saturation.

    • Allow the mixture to stand until two distinct phases are clearly separated.[9]

  • Preliminary Estimation:

    • Obtain a preliminary estimate of the LogP (e.g., via computational software) to select appropriate starting concentrations and phase volume ratios.

  • Partitioning:

    • Prepare at least three test vessels (e.g., centrifuge tubes with screw caps).

    • Add precise volumes of the pre-saturated n-octanol and pre-saturated buffer to each tube using different ratios (e.g., 2:1, 1:1, 1:2 octanol:buffer).

    • Add a known quantity of the test compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, ensuring the concentration does not exceed its solubility limit in either phase.

    • Cap the tubes and shake vigorously on a mechanical shaker until equilibrium is reached (e.g., 5-15 minutes). The time should be sufficient but not so long as to cause persistent emulsions.

  • Phase Separation:

    • Centrifuge the tubes at a suitable speed and time to achieve a clean separation of the octanol and aqueous layers.[7]

  • Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and octanol) from each tube.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., UV-Vis Spectroscopy, HPLC, or LC-MS).

    • Calculate the total amount of compound recovered and ensure it is within 90-110% of the initial amount added to validate the experiment.[9]

  • Calculation:

    • Calculate the partition coefficient (P) for each run as P = Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ.

    • Calculate LogP for each of the six values (three runs in duplicate). The final values should fall within a range of ± 0.3 units for the test to be considered valid.[7]

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation Solvents Prepare Pre-saturated n-Octanol & Buffer Partition Add Solvents & Compound; Shake to Equilibrium Solvents->Partition Compound Prepare Stock Solution of Test Compound Compound->Partition Separate Centrifuge for Phase Separation Partition->Separate Analyze Measure Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate Calculate P and LogP Analyze->Calculate Validate Validate Mass Balance & Consistency Calculate->Validate

Caption: Workflow for LogP determination using the Shake-Flask method.

Reverse-Phase HPLC Method: A High-Throughput Alternative

For more rapid screening, the HPLC-based method provides a reliable estimate of LogP.[10][11] This technique is not a direct measurement but correlates a compound's retention time (tR) on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[4][12] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • C18 Column: A reverse-phase column with a C18 (octadecylsilyl) stationary phase is used because its long alkyl chains effectively mimic the lipophilic environment of n-octanol.

  • Calibration Standards: A set of well-characterized reference compounds with established LogP values spanning a relevant range is crucial. The accuracy of the determined LogP for the test compound is entirely dependent on the quality and appropriateness of the calibration curve generated from these standards.[10]

  • Isocratic Mobile Phase: An isocratic (constant composition) mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is used. The percentage of the organic modifier is adjusted to ensure the standards and the test compound elute within a reasonable timeframe with good peak separation.

  • Preparation of Standards and Sample:

    • Prepare stock solutions of 5-7 reference compounds with known LogP values in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the test compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, at a similar concentration.

  • Chromatographic Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic mixture of buffer and organic solvent (e.g., 60:40 Methanol:Water). The exact ratio should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Controlled, e.g., 25°C.

  • Analysis:

    • Inject each standard individually and record its retention time (tR).

    • Inject the test compound and record its retention time.

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t₀) / t₀.

    • Generate a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.98 for a valid calibration.

    • Calculate log(k') for the test compound.

    • Interpolate the LogP of the test compound using its log(k') value and the equation from the calibration curve.

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. HPLC Analysis cluster_calc 3. Data Processing Standards Prepare Solutions of LogP Reference Standards Analysis Inject Samples & Standards; Record Retention Times (tR) Standards->Analysis Sample Prepare Solution of Test Compound Sample->Analysis Capacity Calculate Capacity Factor (log k') Analysis->Capacity Calibration Plot LogP vs. log k' for Standards Capacity->Calibration Interpolate Interpolate LogP of Test Compound Capacity->Interpolate Calibration->Interpolate

Caption: Workflow for LogP estimation using the reverse-phase HPLC method.

Conclusion

The characterization of fundamental physicochemical properties is an indispensable step in the evaluation of any potential drug candidate. For N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, the molecular weight is definitively established as 223.34 g/mol .[6] While its partition coefficient (LogP) is not documented in the literature, this guide provides two robust, validated protocols for its experimental determination. The Shake-Flask method offers the highest degree of accuracy, while the HPLC method provides a rapid and resource-efficient alternative for screening purposes. By applying these methodologies, researchers can generate reliable data on the lipophilicity of this compound, enabling a more accurate prediction of its ADMET profile and facilitating informed decisions in the advancement of drug discovery and development programs.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Google.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). Google.
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved from [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2025, October 20). ResearchGate. Retrieved from [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. Retrieved from [Link]

  • The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... (n.d.). ResearchGate. Retrieved from [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Contributions of Molecular Properties to Drug Promiscuity. (2021, November 10). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry Introduction & Mechanistic Rationale The 2-aminopyridine scaffold, particularly when fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Introduction & Mechanistic Rationale

The 2-aminopyridine scaffold, particularly when functionalized with saturated heterocycles like thiomorpholine, is a highly privileged motif in modern drug discovery. The target compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine , serves as a critical intermediate or fragment in the development of kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, operational safety, and high-fidelity analytical tracking. The synthesis utilizes a convergent, two-step retrosynthetic strategy:

  • Nucleophilic Aromatic Substitution (SNAr): The core is established by reacting 2-chloroisonicotinaldehyde with thiomorpholine. The 2-position of the pyridine ring is highly activated toward SNAr due to the electron-withdrawing nature of the pyridine nitrogen. This electrophilicity is synergistically enhanced by the para-aldehyde group, which stabilizes the transient Meisenheimer intermediate ().

  • Reductive Amination: The resulting aldehyde is converted to the secondary amine using methylamine and sodium triacetoxyborohydride (NaBH(OAc)3). NaBH(OAc)3 is specifically chosen over sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol ().

Synthetic Workflow

SynthesisRoute SM Starting Material 2-Chloroisonicotinaldehyde R1 Reagents Thiomorpholine + K2CO3 / DMF SM->R1 SNAr Reaction INT Intermediate 2-(Thiomorpholin-4-yl)isonicotinaldehyde R1->INT 80-100 °C, 4-12 h R2 Reagents Methylamine HCl + NaBH(OAc)3 / DCE INT->R2 Reductive Amination PROD Target Molecule N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine R2->PROD RT, 12-24 h

Figure 1: Two-step synthesis workflow via SNAr and reductive amination.

Quantitative Data Summaries

Table 1: Reagents for Step 1 (SNAr)
Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles
2-Chloroisonicotinaldehyde141.551.01.42 g10.0 mmol
Thiomorpholine103.191.21.24 g12.0 mmol
Potassium Carbonate (K2CO3)138.212.02.76 g20.0 mmol
N,N-Dimethylformamide (DMF)--15.0 mL-
Expected Yield: ~85% (1.77 g) of Intermediate.
Table 2: Reagents for Step 2 (Reductive Amination)
Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles
2-(Thiomorpholin-4-yl)isonicotinaldehyde208.281.01.04 g5.0 mmol
Methylamine hydrochloride67.521.50.51 g7.5 mmol
Triethylamine (Et3N)101.191.50.76 g7.5 mmol
NaBH(OAc)3211.941.51.59 g7.5 mmol
1,2-Dichloroethane (DCE)--20.0 mL-
Expected Yield: ~80% (0.89 g) of Target Molecule.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of 2-(Thiomorpholin-4-yl)isonicotinaldehyde

Field-Proven Insight: DMF is utilized because it heavily solvates the potassium cations, leaving the carbonate anion highly active. K2CO3 is preferred over stronger bases (like NaH) to prevent unwanted side reactions, such as the Cannizzaro reaction or aldol condensations involving the free aldehyde.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-chloroisonicotinaldehyde (1.42 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvation: Add anhydrous DMF (15 mL) and stir to form a suspension.

  • Addition: Add thiomorpholine (1.24 g, 12.0 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere for 8 hours.

  • In-Process Check (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product will present as a distinct, bright UV-active spot at a lower Rf than the starting material due to the polar thiomorpholine group.

  • Workup: Cool the mixture to room temperature and quench by pouring it into ice-water (50 mL). Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to systematically remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the intermediate as a yellow solid.

  • Analytical Validation:

    • 1H NMR (CDCl3): The aldehyde proton (~10.0 ppm, 1H, s) must remain intact. The appearance of thiomorpholine multiplets (~3.8 ppm and ~2.7 ppm, 4H each) confirms successful substitution.

Protocol 2: Reductive Amination to Target Molecule

Field-Proven Insight: Using methylamine hydrochloride (a solid) rather than a methylamine gas/aqueous solution prevents volatility issues and ensures accurate stoichiometric control. The in-situ neutralization with Et3N liberates the free amine while generating a mild acidic environment that catalyzes iminium ion formation without the need for additional acetic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(thiomorpholin-4-yl)isonicotinaldehyde (1.04 g, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask. DCE is superior to DCM here as it provides optimal solubility and reactivity profiles for NaBH(OAc)3.

  • Imine Formation: Add methylamine hydrochloride (0.51 g, 7.5 mmol) and triethylamine (0.76 g, 7.5 mmol). Stir at room temperature for 30 minutes to pre-form the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) in small portions over 10 minutes to control mild exotherms.

  • Reaction: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • In-Process Check (Self-Validation): Monitor by TLC (DCM/MeOH/NH4OH 90:9:1). The product is a secondary amine and will stain positively with ninhydrin (turning purple/pink upon heating), whereas the starting aldehyde will not.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) and stir vigorously for 15 minutes to decompose excess hydride and ensure the amine is fully free-based.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Analytical Validation:

    • 1H NMR (CDCl3): The aldehyde proton (~10.0 ppm) must completely disappear. A new singlet for the N-methyl group (~2.4 ppm, 3H) and a singlet for the benzylic CH2 (~3.8 ppm, 2H) will appear.

    • LC-MS: Confirm the mass with an expected [M+H]+ m/z = 224.1.

References

  • Title: Modern Nucleophilic Aromatic Substitution Source: Wiley-VCH URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

Application

Advanced HPLC Method Development for the Quantification of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Physicochemical Profiling & Chromatographic Rationale N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a complex, highly basic pharmaceutical compound. Its molecular architecture features three distinct nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic Rationale

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a complex, highly basic pharmaceutical compound. Its molecular architecture features three distinct nitrogen centers: a pyridine ring, a thiomorpholine moiety, and a secondary aliphatic amine (N-methylmethanamine).

From a chromatographic perspective, this high basicity presents a significant challenge. The secondary amine possesses a pKa of approximately 9.5–10.0. Under standard acidic reversed-phase conditions (e.g., pH 2.0 with 0.1% Formic Acid), all nitrogen centers become fully protonated. This renders the molecule highly polar, leading to poor retention (elution near the void volume) and severe peak tailing. Basic analytes tend to exhibit significant tailing (typically a right-skewed peak) under standard reversed-phase conditions due to secondary electrostatic interactions with residual deprotonated silanols on the silica surface[1].

To overcome this, we must employ a high-pH reversed-phase strategy . By raising the mobile phase pH to 10.0, we suppress the ionization of the basic functional groups, maintaining the analyte predominantly in its neutral (free-base) form. This maximizes hydrophobic interactions with the stationary phase and eliminates silanol-driven peak distortion.

pH_Strategy A N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (Highly Basic, Multiple N-atoms) B Low pH (pH 2.0) 0.1% TFA A->B Standard Approach D High pH (pH 10.0) 10mM NH4HCO3 A->D Optimized Approach C Analyte Fully Ionized Poor Retention & Void Elution B->C Result E Analyte Neutralized (Free Base Form) D->E Mechanism F Hybrid Silica C18 Column (pH 1-12 Stable) E->F Stationary Phase G Optimal Retention & Symmetrical Peaks F->G Final Outcome

Decision matrix for basic compound HPLC method development highlighting the high-pH strategy.

Method Development: Causality and Component Selection

Designing a robust method requires understanding the causality behind every parameter choice. We avoid rigid templates and instead build the method around the specific vulnerabilities of the analyte.

  • Buffer Selection (10 mM Ammonium Bicarbonate, pH 10.0): The pKa of the bicarbonate ion is 10.3, offering peak buffering capacity at pH 10.0. This ensures the secondary amine remains uncharged. Furthermore, ammonium bicarbonate is highly soluble in organic modifiers and is volatile, making this method easily translatable to LC-MS if mass verification is required later in drug development.

  • Stationary Phase (Hybrid C18): Traditional silica dissolves rapidly at pH > 8.0 due to the hydrolysis of siloxane bonds. For basic compounds, hybrid silica columns are generally preferred because they reduce peak tailing caused by residual silanol groups and offer extended structural stability at high pH[2]. We utilize an ethylene-bridged hybrid (BEH) C18 column, which is stable up to pH 12.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength, which yields sharper peaks for heterocyclic compounds.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column Hybrid C18 (150 × 4.6 mm, 3.5 µm)Withstands pH 10 without silica dissolution; lacks acidic silanols.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes basic amines, driving hydrophobic retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better peak shape than methanol.
Gradient Program 0-2 min: 10% B2-10 min: 10% → 60% B10-12 min: 60% → 90% B12-15 min: 90% BEnsures retention of polar impurities early on, while strongly eluting the main API and washing the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents volume overload while ensuring adequate UV sensitivity.
Detection UV at 254 nmCaptures the strong chromophore of the conjugated pyridine ring.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . This means the workflow contains internal checks (blanks, system suitability, and bracketing) that automatically invalidate the run if environmental or instrumental drift occurs.

Phase 1: Reagent and Mobile Phase Preparation
  • Buffer Preparation: Weigh exactly 0.79 g of ammonium bicarbonate and dissolve it in 1000 mL of Milli-Q water.

  • pH Adjustment (Critical Step): Monitor the solution with a calibrated pH meter. Add dilute ammonium hydroxide dropwise until the pH reaches exactly 10.0 ± 0.05.

    • Causality: Precise pH control is critical. A drop below pH 9.5 will lead to partial protonation of the secondary amine, causing peak splitting or retention time shifts.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

Phase 2: Standard and Sample Preparation
  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which can cause peak fronting or distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Phase 3: Sequence Execution & Self-Validation
  • Equilibration: Flow the mobile phase at initial conditions (10% B) for at least 20 column volumes until the baseline is flat and pressure is stable.

  • Execution Sequence:

    • Injections 1-2 (Blank): Inject Diluent. Validates the absence of carryover or baseline interference.

    • Injections 3-8 (System Suitability): Inject Working Standard. Validates column efficiency (N > 2000), peak symmetry (Tf < 1.5), and injection precision (%RSD < 2.0%).

    • Injections 9-14 (Samples): Inject unknown samples for quantification.

    • Injection 15 (Bracketing Standard): Re-inject Working Standard. Validates that no retention time or response drift occurred during the run (Response must be within ±2.0% of the initial suitability average).

Workflow M 1. Mobile Phase Prep (10mM NH4HCO3, pH 10) E 3. System Suitability (RSD < 2.0%, N > 2000) M->E S 2. Sample Prep (100 µg/mL in Diluent) S->E A 4. Gradient Elution (10-90% ACN) E->A D 5. UV Detection (254 nm) A->D

End-to-end self-validating analytical workflow from preparation to UV detection.

Method Validation Framework (ICH Q2(R2) Compliance)

To guarantee regulatory compliance, all method validation parameters must adhere to the ICH Q2(R2) guidelines, ensuring the analytical procedure is scientifically sound and fit for its intended purpose[3]. The table below summarizes the required validation parameters, methodologies, and strict acceptance criteria.

Table 2: ICH Q2(R2) Validation Framework Summary
ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL working standard prior to sample analysis.%RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 2000.
Specificity Inject blank, standard, and spiked sample matrices (including known degradation products).Baseline resolution (Rs > 1.5); no interfering peaks at the retention time of the API.
Linearity & Range Analyze 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0% of the 100% level response.
Accuracy Spike recovery studies performed in triplicate at 3 distinct levels (80%, 100%, 120%).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision 6 independent sample preparations analyzed by the same analyst on the same day (Repeatability).%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberate micro-variations in pH (±0.2), Temp (±5°C), and Flow Rate (±0.1 mL/min).System suitability criteria must remain fulfilled under all variant conditions.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials, Inc. URL:[Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections . Pharma Growth Hub. URL:[Link]

Sources

Method

NMR spectroscopy characterization of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

An In-Depth Guide to the NMR Spectroscopic Characterization of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Authored by: A Senior Application Scientist Introduction N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Authored by: A Senior Application Scientist

Introduction

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a complex heterocyclic compound featuring a pyridine core, a thiomorpholine substituent, and a methylaminomethyl side chain. Molecules incorporating these scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as versatile building blocks for novel therapeutic agents. The precise structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules in solution.[1] This application note provides a comprehensive, field-proven guide to the complete NMR characterization of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, moving beyond simple data reporting to explain the strategic rationale behind the selection of experiments and the logic of spectral interpretation. We will detail a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, and HSQC, that collectively provide an irrefutable structural proof.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of the target compound is presented below with a numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Numbering scheme for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine.

Predicted Spectral Features: A Rationale-Driven Approach

Based on the constituent functional groups, we can predict the key features of the ¹H and ¹³C NMR spectra. This predictive exercise is crucial for designing the correct experiments and for guiding the final interpretation.

¹H NMR Spectrum Predictions

The proton spectrum is anticipated to be complex, with signals spanning aromatic and aliphatic regions.

  • Pyridine Ring (C3, C5, C6): The protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, being ortho to the ring nitrogen (N1), will be the most deshielded.[2] The protons at C3 and C5 will appear more upfield. We expect to see characteristic ortho and meta couplings.

  • Thiomorpholine Ring (C11, C12, C14, C15): This saturated ring will show signals in the aliphatic region. The methylene protons adjacent to the nitrogen (C11, C15) will likely appear as multiplets around δ 3.0-4.0 ppm, while the methylene protons adjacent to the sulfur (C12, C14) will be further upfield, likely around δ 2.5-3.0 ppm.[3]

  • Methanamine Bridge (C7): The two protons on the benzylic-like carbon (C7) will appear as a singlet (or an AB quartet if chiral) in the δ 3.5-4.5 ppm range, deshielded by the adjacent pyridine ring and nitrogen atom.

  • N-Methyl Group (C9): The methyl protons will give rise to a distinct singlet, likely shifted upfield to the δ 2.0-2.5 ppm region.

  • NH Proton (N8): The amine proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not be clearly observed.

¹³C NMR Spectrum Predictions

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Pyridine Ring (C2-C6): These carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the thiomorpholine nitrogen (C2) and the carbon bearing the side chain (C4) will be quaternary and thus their signals will be of lower intensity.

  • Thiomorpholine Ring (C11, C12, C14, C15): The carbons adjacent to nitrogen (C11, C15) are expected around δ 50-60 ppm, while those adjacent to sulfur (C12, C14) should appear more upfield around δ 25-35 ppm.[4]

  • Methanamine Bridge (C7): This carbon will likely be found in the δ 55-65 ppm range.

  • N-Methyl Group (C9): The methyl carbon will be the most upfield signal, expected in the δ 30-40 ppm region.

Experimental Strategy for Unambiguous Assignment

While 1D spectra provide the initial overview, the structural complexity necessitates a suite of 2D NMR experiments to resolve ambiguities and confirm connectivity.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a critical first step in analyzing the ¹³C data. It differentiates carbons based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals.[5] Quaternary carbons are not observed. This experiment will definitively identify all methylene (CH₂) carbons in the thiomorpholine ring and the methanamine bridge, as well as the methyl (CH₃) carbon.[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[8][9] It is indispensable for:

    • Tracing the connectivity of protons within the thiomorpholine ring (e.g., H11 coupled to H12).

    • Confirming the coupling network within the pyridine ring (e.g., H5 coupled to H6).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for final assignment, as it creates a direct correlation between each proton and the carbon to which it is directly attached (one-bond ¹J_CH coupling).[10][11] By correlating the well-resolved proton signals to their corresponding carbon signals, we can confidently assign the majority of the carbon skeleton.[12][13][14]

Detailed Application Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.[15]

  • Material Weighing: Accurately weigh 10-15 mg of the compound for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[16]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice.[17] If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18] Ensure the sample is fully dissolved; sonication may be used to aid dissolution. A homogenous solution is critical for proper magnetic field shimming.[15]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[18]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: 1D NMR Data Acquisition

These parameters are typical for a 400-600 MHz spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Key Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Spectral Width (SW): 16-20 ppm, centered around 5-6 ppm.

  • Acquire the Free Induction Decay (FID).

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, and perform phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C{¹H} NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on concentration.

    • Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

  • Acquire the FID.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, and perform phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 3: 2D NMR Data Acquisition

DEPT-135 Acquisition:

  • Pulse Program: Standard DEPT-135 sequence.

  • Parameters: Use parameters similar to the ¹³C experiment, typically requiring 256-1024 scans. The key element is the final 135° proton pulse which dictates the phase of the resulting carbon signals.[19]

¹H-¹H COSY Acquisition:

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Parameters:

    • Number of Scans (NS): 2-4 per increment.

    • Increments in F1: 256-512.

    • Spectral Width (SW): Set identically in both F2 (direct) and F1 (indirect) dimensions to match the ¹H spectrum.

  • Processing: Apply a sine-squared window function in both dimensions, perform a 2D Fourier transform, and symmetrize the spectrum.

¹H-¹³C HSQC Acquisition:

  • Pulse Program: Standard sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

  • Parameters:

    • Number of Scans (NS): 4-16 per increment.

    • Increments in F1: 256.

    • Spectral Width (SW) F2: Set to match the ¹H spectrum.

    • Spectral Width (SW) F1: Set to match the ¹³C spectrum.

    • ¹J_CH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

Data Processing and Interpretation Workflow

A systematic approach is essential for accurately piecing together the structural puzzle from the various NMR datasets.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_Analysis Data Analysis & Assignment H1 Acquire ¹H Spectrum Analyze_H1 Identify Proton Spin Systems & Assign Multiplicities H1->Analyze_H1 C13 Acquire ¹³C Spectrum Analyze_DEPT Identify CH, CH₂, CH₃ Groups C13->Analyze_DEPT DEPT Acquire DEPT-135 DEPT->Analyze_DEPT COSY Acquire ¹H-¹H COSY Analyze_COSY Correlate Coupled Protons (e.g., H5-H6, H11-H12) COSY->Analyze_COSY HSQC Acquire ¹H-¹³C HSQC Analyze_HSQC Link Protons to Directly Attached Carbons HSQC->Analyze_HSQC Analyze_H1->Analyze_COSY Analyze_DEPT->Analyze_HSQC Analyze_COSY->Analyze_HSQC Final_Assign Final Unambiguous Structure Assignment Analyze_HSQC->Final_Assign

Caption: Systematic workflow for NMR data acquisition and structural elucidation.

Hypothetical Data Summary

The following table summarizes the expected NMR data for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine based on the analysis above. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Atom No.Type¹H δ (ppm) (mult., J Hz)¹³C δ (ppm)COSY CorrelationsHSQC Correlation
Pyridine
2C-~155.0--
3CH~7.2 (d)~121.0H5C3-H3
4C-~150.0--
5CH~7.2 (d)~121.0H3, H6C5-H5
6CH~8.4 (s)~149.0H5C6-H6
Side Chain
7CH₂~3.8 (s)~60.0-C7-H7
8NHbroad---
9CH₃~2.4 (s)~35.0-C9-H9
Thiomorpholine
10N----
11CH₂~3.9 (t)~55.0H12C11-H11
12CH₂~2.8 (t)~28.0H11C12-H12
13S----
14CH₂~2.8 (t)~28.0H15C14-H14
15CH₂~3.9 (t)~55.0H14C15-H15

Conclusion

The structural verification of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide foundational information, they are insufficient for complete and unambiguous assignment due to the molecule's complexity. The strategic application of 2D NMR experiments, specifically DEPT-135, COSY, and HSQC, is essential. This combined methodology allows for the confident determination of carbon multiplicities, the mapping of proton-proton coupling networks, and the definitive correlation of one-bond C-H connectivities. The protocols and workflow detailed herein represent a robust and reliable strategy for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

  • Vertex AI Search. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). HSQC: Organic Chemistry Study Guide. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Slideshare. (n.d.). Dept nmr. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • SpectraBase. (n.d.). Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • Die Pharmazie. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • ADMET and DMPK. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • N-Methylmorpholine. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • PMC. (2026, January 7). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Welcome to the technical support center for the synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure your experimental success.

Troubleshooting Guide: Addressing Low Reaction Yields and Impurities

This section addresses specific challenges you may encounter during the synthesis. The proposed synthetic route is a two-step process: 1) Nucleophilic aromatic substitution (SNAr) of 4-(chloromethyl)pyridine with 2-thiomorpholine, followed by 2) Reductive amination to introduce the N-methyl group.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Amination A 4-(chloromethyl)pyridine C 1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-thiomorpholine B->C F N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine C->F DCM, Acetic Acid D Formaldehyde D->F E Sodium triacetoxyborohydride E->F

Caption: Proposed two-step synthesis of the target molecule.

Question 1: My SNAr reaction (Step 1) is showing low conversion to the desired product, with unreacted 4-(chloromethyl)pyridine remaining. What are the likely causes and how can I improve it?

Answer:

Low conversion in the SNAr reaction is a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions.

  • Insufficient Basicity: The reaction requires a base to deprotonate the thiomorpholine, making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.

    • Troubleshooting:

      • Base Selection: Potassium carbonate (K2CO3) is a common choice. However, if you are still facing issues, consider a stronger base like cesium carbonate (Cs2CO3) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of the base relative to the limiting reagent.

  • Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Temperature Optimization: If you are running the reaction at room temperature, try heating it to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Solvent Polarity: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) that forms. If you are using a less polar solvent, consider switching to DMF or DMSO.

ParameterRecommendationRationale
Base K2CO3, Cs2CO3, TEA, DIPEAStronger bases enhance nucleophilicity of thiomorpholine.
Temperature 50 - 80 °CIncreases reaction rate.
Solvent DMF, DMSOPolar aprotic solvents stabilize the reaction intermediate.

Question 2: I'm observing a significant side product in Step 1 that appears to be a dimer of 4-(chloromethyl)pyridine. How can I minimize this?

Answer:

The formation of a dimer, likely through self-condensation of 4-(chloromethyl)pyridine, is a known side reaction, especially under basic conditions. This occurs when the pyridinic nitrogen of one molecule attacks the chloromethyl group of another.

  • Controlled Addition of Reagents: The key to minimizing this side reaction is to control the concentration of the electrophile and favor the desired reaction with the thiomorpholine.

    • Troubleshooting:

      • Slow Addition: Instead of adding all the 4-(chloromethyl)pyridine at once, add it slowly, dropwise, to the mixture of 2-thiomorpholine and the base. This will keep the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant nucleophile (thiomorpholine).

      • Order of Addition: Ensure the 2-thiomorpholine and base are already mixed in the reaction vessel before the addition of the 4-(chloromethyl)pyridine.

Diagram: Minimizing Dimerization

G cluster_0 Desired Reaction cluster_1 Side Reaction (Minimized) A 2-thiomorpholine (High Concentration) C Desired Product A->C B 4-(chloromethyl)pyridine (Low Instantaneous Conc.) B->C D 4-(chloromethyl)pyridine F Dimer D->F E 4-(chloromethyl)pyridine E->F

Caption: Slow addition favors the desired reaction pathway.

Question 3: My reductive amination (Step 2) is sluggish and incomplete. How can I drive it to completion?

Answer:

Reductive amination is a robust reaction, but its efficiency can be influenced by several factors.

  • pH of the Reaction Medium: The formation of the iminium ion intermediate is pH-dependent. An acidic catalyst is required, but a too strongly acidic medium will protonate the starting amine, rendering it non-nucleophilic.

    • Troubleshooting:

      • Acid Catalyst: Acetic acid is commonly used as a catalyst. Ensure you are using a catalytic amount (e.g., 5-10 mol%). If the reaction is still slow, a slight increase in the amount of acetic acid might be beneficial.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.

    • Troubleshooting:

      • Reagent Quality: Ensure your STAB is dry and has been stored properly, as it is moisture-sensitive.

      • Stoichiometry: Use a slight excess of STAB (1.2 to 1.5 equivalents) to ensure complete reduction of the iminium intermediate.

  • Water Scavenging: The formation of the iminium ion from the amine and formaldehyde generates water. This equilibrium can be shifted to favor the product by removing water.

    • Troubleshooting:

      • Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed in situ.

ParameterRecommendationRationale
Acid Catalyst 5-10 mol% Acetic AcidCatalyzes iminium ion formation.
Reducing Agent 1.2-1.5 eq. Sodium TriacetoxyborohydrideMild and selective reducing agent.
Additives Activated Molecular SievesRemoves water to drive the equilibrium forward.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine?

A1: The final product is a tertiary amine, which can be purified by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. 4-(chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formaldehyde is a known carcinogen and should also be handled with extreme care in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I use a different reducing agent for the reductive amination step?

A3: While sodium triacetoxyborohydride is recommended for its mildness and selectivity, other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used. However, NaBH3CN is highly toxic and requires careful pH control. Sodium borohydride (NaBH4) is generally too reactive and can reduce the formaldehyde directly. For a cleaner reaction, STAB is the preferred choice.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (Step 1)
  • To a solution of 2-thiomorpholine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (Step 2)
  • Dissolve 1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (1.0 equivalent) in dichloromethane (DCM).

  • Add aqueous formaldehyde (1.5 equivalents, 37% solution).

  • Add acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Source: Organic Chemistry (6th Edition)
  • Title: Reductive Amination Source: Comprehensive Organic Synthesis (Volume 8) URL: [https://www.sciencedirect.com/science/article/pii/B97800809128370082 reductive amination]([Link] reductive amination)

  • Title: The Meisenheimer complex Source: IUPAC Gold Book URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL: [Link]

Optimization

troubleshooting N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine solubility issues in DMSO

Technical Support Center: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Guide: Troubleshooting Solubility Issues in DMSO Welcome to the technical support guide for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Guide: Troubleshooting Solubility Issues in DMSO

Welcome to the technical support guide for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This document, prepared by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals.

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a complex heterocyclic molecule. Compounds with such structures, particularly those containing multiple aromatic or saturated heterocyclic rings, can exhibit poor solubility even in strong organic solvents like DMSO.[1][2] This is often due to strong crystal lattice energy, where the energy required to break apart the solid-state crystal is greater than the energy gained from its interaction with the solvent. This guide provides a logical, step-by-step approach to overcoming these challenges.

Troubleshooting Guide: Step-by-Step Solutions

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Q1: My compound is not dissolving in DMSO at room temperature after vortexing. What is the first thing I should try?

Answer: When initial attempts to dissolve the compound by simple vortexing fail, the next step is to introduce energy to overcome the compound's crystal lattice forces. The two most common and effective methods are sonication and gentle heating.

The workflow below outlines the initial steps to take when encountering solubility issues.

Start Compound Insoluble in DMSO at RT Sonication Sonication (15-30 min) Start->Sonication Try First Check_Solubility1 Is Compound Fully Dissolved? Sonication->Check_Solubility1 Heating Gentle Heating (40-50°C, 10-15 min) Proceed Proceed to Q2: Precipitation on Cooling Heating->Proceed Partially or Fully (then precipitates) Check_Solubility1->Heating No Success Solubilization Successful Check_Solubility1->Success Yes

Caption: Initial troubleshooting workflow for DMSO solubility.

Protocol 1: Sonication

Sonication uses high-frequency sound waves to create microbubbles in the solvent. The rapid collapse of these bubbles (cavitation) generates localized energy, which can effectively break apart compound aggregates and facilitate dissolution.[3]

  • Add the calculated volume of DMSO to your vial containing the compound.

  • Place the vial in a bath sonicator.

  • Sonicate for 15-30 minutes, checking for dissolution every 10 minutes.

  • After sonication, vortex the sample for 30 seconds.

Protocol 2: Gentle Heating

Applying heat increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces holding the compound in its solid crystal lattice.

  • Prepare a water bath and set the temperature to 40-50°C. Caution: Do not exceed this temperature range initially, as excessive heat can degrade some compounds.

  • Place the sealed vial in the water bath for 10-15 minutes.

  • Intermittently remove the vial (every 5 minutes) and vortex vigorously for 30 seconds.

  • After heating, visually inspect the solution for any remaining solid particles.

Q2: The compound dissolved after heating, but a precipitate formed again as it cooled to room temperature. What does this mean and what should I do?

Answer: This phenomenon indicates that you have created a supersaturated solution. The compound has a higher solubility at an elevated temperature, but this is not stable at room temperature. The formation of a precipitate upon cooling could be the original compound or a different, less soluble crystalline form (polymorph).[2][3]

You have several options depending on your experimental needs:

  • Use the Solution Immediately: If your experiment can be performed quickly, you can use the solution while it is still warm and the compound is fully dissolved.

  • Prepare a More Dilute Stock: The most straightforward solution is to prepare a new, more dilute stock solution that is stable at room temperature.

  • Investigate Co-solvents: If a high concentration is necessary, you may need to use a co-solvent to maintain solubility at room temperature (see Q4).

Q3: I've tried heating and sonication, but solubility is still poor. Could the quality of my DMSO be the problem?

Answer: Absolutely. The purity and water content of your DMSO are critical factors.

Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[3][4] This is because the water can alter the polarity of the solvent system and may preferentially hydrate the compound, making it less amenable to dissolution in the surrounding DMSO.

Troubleshooting Steps:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous (or low water content) DMSO for preparing stock solutions.

  • Proper Storage: Store DMSO in small, tightly sealed containers, preferably with a desiccant or under an inert gas like argon or nitrogen.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may increase the likelihood of precipitation over time.[3] It is best practice to aliquot your stock solution into single-use volumes.

Q4: My compound remains insoluble even with fresh DMSO and heat. What are my options for alternative solvents or co-solvents?

Answer: If the compound is fundamentally insoluble in pure DMSO at your desired concentration, using a co-solvent is the next logical step.[5] A co-solvent works by modifying the overall properties of the solvent system to better match the solute's requirements.

The choice of co-solvent depends on the downstream application. For biological assays, it is crucial to select co-solvents with low toxicity.

Co-SolventPrinciple of ActionTypical ConcentrationConsiderations
N-Methyl-2-pyrrolidone (NMP) A powerful, polar aprotic solvent that can disrupt strong solute-solute interactions.5-20% v/v in DMSOCan have higher toxicity than DMSO; check compatibility with your assay.
Polyethylene Glycol (PEG 400) Increases the polarity of the solvent mixture and can form hydrogen bonds with the solute, aiding dissolution.[6]10-30% v/v in DMSOGenerally low toxicity and widely used in formulations. Can increase viscosity.
Ethanol A polar protic solvent that can introduce hydrogen bonding capabilities to the solvent system.5-15% v/v in DMSOVolatile; ensure proper sealing. Can affect cell-based assays.
Aqueous Buffer (with pH adjustment) For compounds with ionizable groups (like the amines in your molecule), adjusting the pH can create a charged salt form which is often much more soluble in polar solvents.[4][6]5-10% v/v in DMSOThe compound must be stable at the adjusted pH. The final solution will contain water, which may not be suitable for all applications.

Protocol 3: pH Adjustment (Salt Formation)

Your compound has basic nitrogen atoms. Converting these to a salt form (e.g., an HCl salt) can dramatically increase solubility in polar solvents.[4]

  • Dissolve the compound in a minimal amount of DMSO.

  • Add a small molar excess of a suitable acid (e.g., a dilute solution of HCl in an organic solvent).

  • This in-situ salt formation may improve solubility. Note: This should be done with caution, as it alters the chemical nature of the compound provided.

Q5: Is it possible that my compound is degrading in DMSO, and this is affecting its solubility?

Answer: Yes, compound degradation is a possibility that should be considered, especially with prolonged storage or heating.[1][7] The thiomorpholine moiety in your compound is a potential site for oxidation.

Caption: Potential oxidation of the thiomorpholine moiety.

Scientific Rationale: The sulfur atom in the thiomorpholine ring is a thioether, which can be oxidized to a sulfoxide.[8][9] DMSO itself is a sulfoxide and is generally stable, but impurities or specific conditions can sometimes lead to oxidative processes. The resulting sulfoxide is significantly more polar than the parent thioether. This change in polarity could lead to either increased or decreased solubility, but if it is less soluble, it will precipitate out.

Recommended Action:

  • Analytical Verification: If you suspect degradation, analyze your stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the resulting chromatogram and mass spectrum to that of a freshly prepared sample or a reference standard.

  • Minimize Exposure: Protect your compound from excessive heat and light, and store it under an inert atmosphere if it proves to be sensitive.

Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing and storing DMSO stock solutions to avoid solubility issues?

A:

  • Use High-Purity Anhydrous DMSO: This is the most critical step to prevent water-induced precipitation.[3]

  • Prepare a Saturated Solution, then Dilute: Determine the maximum solubility, then prepare your working stock at a concentration slightly below this limit (e.g., 80-90% of max solubility) to ensure stability.

  • Aliquot for Single Use: Store the stock solution in single-use aliquots in appropriate vials to minimize contamination and water absorption from repeated openings.[3]

  • Store Properly: Store frozen at -20°C or -80°C. Before use, thaw the vial completely and bring it to room temperature. Vortex thoroughly before taking your sample.

Q: Why are heterocyclic compounds like mine often difficult to dissolve?

A: Aromatic and heterocyclic compounds, especially planar ones, tend to pack very efficiently into a stable crystal lattice.[1][2] The strong intermolecular forces (like pi-stacking) in this lattice require a large amount of energy to break. If the energy released by the interaction of the compound with DMSO molecules (solvation energy) is not sufficient to overcome the lattice energy, the compound will have poor solubility.[7]

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • ResearchGate. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • PubChem. (n.d.). [2-(Morpholin-4-yl)pyridin-4-yl]methanamine. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Available at: [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 - PMC. Available at: [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Troubleshooting

optimizing extraction of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine from biological matrices

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with extracting N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with extracting N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine from complex biological matrices (plasma, urine, and tissue homogenates).

Due to its unique structural motifs, this molecule presents specific bioanalytical challenges. This guide bypasses generic advice, focusing strictly on the physicochemical causality behind extraction failures and providing field-proven, self-validating protocols to ensure high-throughput LC-MS/MS success.

Analyte Profiling: The "Why" Behind the Workflow

To optimize extraction, we must first deconstruct the molecule's chemical behavior:

  • Secondary Aliphatic Amine (N-methyl methanamine): Highly basic, with an estimated pKa of ~9.5–10.5[1]. At physiological pH (7.4), this group is fully protonated (cationic).

  • Pyridine Ring: A weak base (pKa ~5.2) that acts as an electron sink.

  • Thiomorpholine Ring: Contains a basic nitrogen and, critically, a sulfur atom that is highly susceptible to oxidation.

Because the molecule is a highly polar, multi-basic cation at standard pH, traditional reversed-phase Solid-Phase Extraction (SPE) or standard Liquid-Liquid Extraction (LLE) will often yield poor recoveries and high matrix effects[2],[3].

Troubleshooting Guides & FAQs

FAQ 1: Why is my recovery <30% when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate?

The Causality: For basic compounds to partition effectively into an organic solvent during LLE, they must be in their neutral, undissociated form[4],[3]. Because your analyte contains a secondary amine with a pKa ~10.0, a standard extraction at pH 7–9 leaves the molecule positively charged and highly water-soluble. The Solution: You must adjust the biological matrix to at least 2 pH units above the highest pKa (i.e., pH > 12) using strong bases like 1M NaOH or Ammonium Hydroxide before extraction[3]. However, because polar amines still struggle to partition into moderately non-polar solvents, we strongly recommend transitioning to a Mixed-Mode Cation Exchange (MCX) SPE workflow[2].

FAQ 2: I am seeing +16 Da and +32 Da mass shifts in my LC-MS/MS chromatograms. What is happening?

The Causality: The sulfur atom within the thiomorpholine ring is undergoing oxidation to form sulfoxide (+16 Da) and sulfone (+32 Da) degradants. This is a classic artifact of sample preparation, frequently caused by using aged ether-based solvents (e.g., Diethyl Ether, MTBE) which accumulate peroxides over time. It can also occur during sample dry-down if exposed to atmospheric oxygen and heat. The Solution:

  • Immediately stabilize biological matrices upon collection by adding an antioxidant (e.g., 0.1% ascorbic acid).

  • Strictly use peroxide-free, inhibitor-stabilized extraction solvents.

  • Evaporate eluates under ultra-pure nitrogen at temperatures not exceeding 35°C.

FAQ 3: Why does my analyte exhibit severe peak tailing and irreversible binding on silica-based C18 SPE?

The Causality: Silica-based sorbents contain residual, unendcapped silanol groups (Si-OH). At neutral to basic pH, these silanols deprotonate (Si-O⁻) and act as weak cation exchangers. The highly basic nitrogens on your analyte form strong secondary electrostatic interactions with these silanols, preventing the analyte from eluting when washed with standard reversed-phase solvents like 100% Methanol[1]. The Solution: Switch to a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent. Polymeric sorbents eliminate unpredictable silanol interactions[5]. The MCX mechanism allows you to intentionally lock the basic analyte onto sulfonic acid groups, wash aggressively with 100% organic solvent to remove phospholipids, and elute cleanly by neutralizing the analyte with a basic organic solvent[1].

Extraction Strategy Comparison Data

The following table summarizes the quantitative performance of various extraction techniques evaluated for highly basic, polar amines like N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine.

Extraction TechniquePrimary MechanismAverage RecoveryMatrix Effect (Ion Suppression)Oxidation RiskRecommendation
Standard LLE (Neutral pH)Hydrophobic Partitioning< 30%Moderate (15-25%)High (if using ethers)Not Recommended
High-pH LLE (pH > 12)Hydrophobic Partitioning65 - 75%Variable (10-30%)HighUse only if SPE is unavailable
Reversed-Phase SPE (Polymeric)Hydrophobic Interaction50 - 60%Low (< 10%)LowSub-optimal for polar cations
Mixed-Mode SPE (MCX)Cation Exchange + Hydrophobic> 95% Minimal (< 5%) LowGold Standard

Experimental Protocols: Mixed-Mode Cation Exchange (MCX) SPE

To achieve a self-validating, high-recovery system, follow this optimized MCX SPE protocol. This method exploits the basicity of the analyte, using pH modifications to control electrostatic interactions between the analyte and the sorbent[1].

Materials Required:

  • Polymeric MCX 96-well plate (e.g., 30 mg/well).

  • Pre-treatment Buffer: 4% Phosphoric acid ( H3​PO4​ ) in water.

  • Wash 1: 2% Formic acid in water.

  • Wash 2: 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Must be prepared fresh daily).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microtube. Add 100 µL of 4% H3​PO4​ . Vortex for 30 seconds. Causality: Drops the pH to < 3, ensuring all basic nitrogens on the analyte are fully protonated (cationic) and disrupting protein binding.

  • Conditioning (Optional for some polymeric plates): Pass 1 mL of Methanol followed by 1 mL of HPLC-grade water through the SPE wells[5].

  • Loading: Load the 200 µL acidified sample onto the SPE plate. Apply a low vacuum (1-2 inHg) to achieve a flow rate of 1 drop/second. Causality: The cationic analyte forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Aqueous Wash (Wash 1): Apply 1 mL of 2% Formic acid in water. Causality: Removes water-soluble endogenous proteins and salts while keeping the analyte locked in its ionized state.

  • Organic Wash (Wash 2): Apply 1 mL of 100% Methanol. Causality: Removes neutral lipids, phospholipids, and non-basic interferences. The analyte remains ionically bound and will not elute.

  • Elution: Apply 2 x 500 µL of freshly prepared 5% NH4​OH in Methanol. Collect the eluate in a clean collection plate. Causality: The high pH neutralizes the basic nitrogens on the analyte, breaking the ionic bond with the sorbent and allowing it to elute in the organic solvent[1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase.

System Workflows & Troubleshooting Visualizations

Workflow Diagram: MCX SPE Chemical States

The following diagram illustrates the chemical state of the analyte and the mechanistic purpose of each step in the MCX workflow.

SPE_Workflow Sample 1. Acidified Plasma (Analyte is Cationic) Load 2. Load onto MCX (Strong Ionic Binding) Sample->Load Wash1 3. Aqueous Acid Wash (Removes Proteins/Salts) Load->Wash1 Wash2 4. 100% MeOH Wash (Removes Phospholipids) Wash1->Wash2 Elute 5. Basic Elution (Breaks Ionic Bond) Wash2->Elute Analyze 6. LC-MS/MS Analysis Elute->Analyze

Caption: Step-by-step chemical state transitions during Mixed-Mode Cation Exchange (MCX) extraction.

Decision Tree: Resolving Low Recovery Issues

If your self-validating protocol fails, use this logical matrix to isolate the point of failure.

Troubleshooting Start Issue: Low Analyte Recovery CheckMass Perform Mass Balance (Analyze Load, Washes, and Eluate) Start->CheckMass LossLoad Analyte found in Load/Wash? CheckMass->LossLoad Yes LossElute Analyte missing from all fractions? CheckMass->LossElute Stuck on column Shift Analyte signal weak, no loss detected? CheckMass->Shift Check Mass FixLoad Action: Ensure Sample pH < 3 (Analyte is not fully protonated) LossLoad->FixLoad FixElute Action: Increase NH4OH to 5-10% (Ensure base is freshly prepared) LossElute->FixElute FixShift Action: Check for +16 Da Shift (Add Antioxidants to prevent oxidation) Shift->FixShift

Caption: Diagnostic decision tree for isolating extraction losses and degradation artifacts.

References

  • LabRulez LCMS. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Available at:[Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Available at: [Link]

  • Chemical Reviews (ACS). Understanding Solid-Phase Microextraction: Key Factors Influencing the Extraction Process and Trends in Improving the Technique. Available at: [Link]

  • Ovid / Bioanalysis. Sample treatment based on extraction techniques in biological matrices. Available at:[Link]

Sources

Optimization

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine purification by flash column chromatography

Topic: Flash Chromatography Purification of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Prepared by: Senior Application Scientist, Separation Technologies Welcome to the Technical Support Center. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Chromatography Purification of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Prepared by: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized, multi-basic active pharmaceutical ingredients (APIs). The molecule —N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine—presents a classic chromatographic triad of challenges: a secondary aliphatic amine, a tertiary pyridine nitrogen, and a thiomorpholine ring.

This guide bypasses generic advice to focus strictly on the physicochemical causality of your separation issues, providing field-proven, self-validating methodologies to ensure high recovery and purity.

Chromatographic Decision Workflow

AminePurification Start Target Molecule: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (3 Basic N-atoms, 1 Thioether) Assess Chromatographic Challenge: Strong Brønsted Acid-Base Interaction with Silanol Groups Start->Assess Path1 Standard Bare Silica (Unbonded Si-OH) Assess->Path1 Path2 Amine-Functionalized Silica (NH2-Bonded) Assess->Path2 Path3 Reversed-Phase (C18) High pH Mobile Phase Assess->Path3 Result1A No Modifier: Irreversible Binding & Severe Tailing Path1->Result1A DCM/MeOH Result1B Add 1-5% Et3N/NH4OH: Elution Achieved, but requires post-run modifier removal Path1->Result1B DCM/MeOH + Base Result2 Optimal Method: Modifier-Free Elution (Hexane/EtOAc gradient) High Recovery & Purity Path2->Result2 Recommended Result3 Alternative Method: Requires buffering (pH > 8) to maintain free-base form Path3->Result3 Aqueous/Organic

Decision matrix for the purification of multi-basic amines, highlighting NH2-silica superiority.

Comparative Analysis of Purification Strategies

To make an informed decision, review the quantitative and qualitative impacts of different stationary phases on basic amine recovery.

Stationary PhaseMobile Phase SystemMechanism of ActionRecovery / Peak ShapePost-Run Processing Burden
Bare Silica (Unbonded) DCM / MeOHPolar displacementPoor (Severe tailing, irreversible binding)None (if compound actually elutes)
Bare Silica + Modifier DCM / MeOH + 1-5% TEASilanol neutralization via competing amineModerate to GoodHigh (Requires co-evaporation to remove TEA)
Amine-Functionalized (NH₂) Hexane / EtOAcBasic surface repels target aminesExcellent (Sharp, symmetrical peaks)Low (Simple solvent evaporation)
Reversed-Phase (C18) Water / MeCN (pH > 8 buffer)Hydrophobic retention of free-baseGoodModerate (Requires lyophilization to remove water)
Troubleshooting FAQs: The "Why" Behind the Failure

Q: I attempted to purify this compound on standard bare silica using a Dichloromethane (DCM) / Methanol (MeOH) gradient, but the peak streaked across multiple fractions and recovery was <30%. What caused this? A: This is a classic Brønsted acid-base interaction[1]. Standard bare silica gel contains surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0[2]. Your target molecule contains highly basic nitrogen centers, particularly the secondary aliphatic amine. During chromatography, the amine deprotonates the silanols, forming a strong ionic bond (silicate anion + ammonium cation)[3]. Standard polar solvents like MeOH rely on hydrogen bonding and dipole interactions; they are not strong enough to efficiently break these ionic bonds, resulting in severe peak tailing, band-broadening, and irreversible adsorption[4][5].

Q: Can I just add Triethylamine (TEA) or Ammonium Hydroxide to my mobile phase to fix the tailing? A: Yes, but it introduces downstream complications. Adding 1-5% TEA or NH₄OH works via competitive binding—the small, highly concentrated modifier molecules saturate the acidic silanols, neutralizing the column and allowing your target API to elute[1][4]. However, TEA is notoriously difficult to remove completely post-purification. It often requires repeated co-evaporations with toluene or extended high-vacuum exposure[4], which slows down your workflow and risks leaving residual basicity that can interfere with subsequent salt-formation steps or biological assays.

Q: What is the most robust, modifier-free alternative? A: Switching the stationary phase to Amine-Functionalized Silica (NH₂-Silica) . In this media, the silica surface is chemically bonded with an aminopropyl silane[3]. This modification completely masks the underlying acidic silanols and creates a slightly basic surface environment[2]. Because the stationary phase is now basic, it repels the basic nitrogens of your target molecule, eliminating ionic adsorption[6]. This allows you to elute the compound using "softer," modifier-free solvent systems like Hexane/Ethyl Acetate, drastically simplifying post-run solvent evaporation[1][4].

Q: My molecule contains a thiomorpholine ring. Is there a risk of thioether oxidation during normal-phase chromatography? A: Yes. Thioethers are susceptible to oxidation (forming sulfoxides or sulfones) when exposed to reactive oxygen species or trace transition metals. Lower-grade bare silica can contain trace metals (like iron) that catalyze this oxidation, especially when the compound is spread over a massive surface area in the presence of air. Using high-purity spherical silica (often standard in premium NH₂-cartridges) with strictly controlled trace metal limits mitigates this risk[3]. Furthermore, the faster elution profiles achieved on NH₂-silica reduce the compound's residence time on the column, further protecting the thioether.

Self-Validating Protocol: Purification via Amine-Functionalized Silica

To guarantee success, every chromatographic step must validate the next. Follow this protocol to ensure the method is optimized before committing your entire crude batch.

Phase 1: Method Validation via TLC (Thin Layer Chromatography)
  • Prepare Plates: Obtain both standard bare silica TLC plates and amine-functionalized (NH₂) TLC plates[4].

  • Spot and Develop: Spot your crude mixture on both plates. Develop the bare silica plate in 90:10 DCM:MeOH and the NH₂ plate in 50:50 Hexane:Ethyl Acetate.

  • Analyze Causality: You should observe the target compound stuck at the baseline or severely streaking on the bare silica plate, while eluting as a tight, symmetrical spot on the NH₂ plate[2][4]. This directly validates the necessity of the functionalized column.

  • Optimize: Adjust the Hexane:Ethyl Acetate ratio on the NH₂ plate until the target compound achieves an Rf value of 0.25 - 0.30.

Phase 2: Column Preparation & Loading
  • Column Selection: Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine) sized to maintain a 1:50 to 1:100 sample-to-silica ratio[1][4].

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of your weak solvent (e.g., 100% Hexane) at the manufacturer's recommended flow rate.

  • Dry Loading (Crucial Step): Because the target molecule is highly polar, dissolving it in a non-polar injection solvent is difficult. Dissolve the crude mixture in a minimal amount of DCM, add a small amount of loose NH₂-silica or Celite, and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. Why? This prevents the strong solvent (DCM) from disrupting the initial gradient band-focusing.

Phase 3: Gradient Execution & Recovery
  • Run Gradient: Program a shallow linear gradient from 100% Hexane to the optimized Ethyl Acetate concentration (determined in Phase 1) over 10-15 CVs.

  • Monitor: Use UV detection. The pyridine ring will absorb strongly at ~254 nm.

  • Fraction Evaporation: Pool the pure fractions. Because no TEA or NH₄OH was used, you can simply evaporate the Hexane/EtOAc mixture on a standard rotary evaporator to yield the pure free-base amine[1].

Sources

Troubleshooting

overcoming false positives in N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine binding assays

Technical Support Center: A Guide to Overcoming False Positives in Binding Assays Focus Compound: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Introduction: The Challenge of Hit Validation In drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to Overcoming False Positives in Binding Assays

Focus Compound: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Introduction: The Challenge of Hit Validation

In drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is frequently challenged by the presence of false positives.[1][2] These are compounds that appear active in an initial assay but do not engage the target through a specific, optimizable binding mechanism. The compound N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine possesses several structural motifs—a basic methylamine, a pyridine ring, and a thiomorpholine moiety—that, while potentially crucial for specific binding, can also predispose it to various non-specific interactions and assay artifacts.

This guide serves as a technical resource for researchers encountering potential false positives with this compound or structurally related molecules. As Senior Application Scientists, our goal is to provide a logical, evidence-based framework for identifying the root cause of misleading assay signals and implementing robust validation strategies. We will explore the "why" behind experimental choices, empowering you to design self-validating protocols and confidently distinguish true binders from artifacts.[3]

Part 1: Understanding the Origins of False Positives

A systematic approach to troubleshooting begins with understanding the potential mechanisms of assay interference.

Q1: What are the most common reasons a compound like N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine might generate a false positive signal?

False positives can be broadly categorized into compound-driven effects and assay-specific vulnerabilities. It is critical to consider both.

  • Compound-Driven Interference: These issues are inherent to the molecule's physicochemical properties.

    • Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This is a very common artifact in HTS.[4][5]

    • Reactivity: The thiomorpholine sulfur, while increasing lipophilicity, can also be a "metabolically soft spot" and potentially undergo redox reactions under certain assay conditions, interfering with assay components.[6]

    • Interference with Detection: The compound may intrinsically fluoresce, quench the fluorescence of a reporter molecule, or otherwise interfere with the assay's optical or radiological detection method.[1][7]

    • Metal Chelation: Synthesis of complex molecules can sometimes leave trace metal impurities (e.g., zinc, copper) in the sample.[2] If the target protein's activity is metal-dependent, chelation by the compound can cause inhibition that is unrelated to specific binding at the intended site.

    • Pan-Assay Interference Compounds (PAINS): While not definitively a PAIN without extensive testing, the compound's substructures should be evaluated against known PAINS filters. PAINS are chemical motifs known to cause non-specific interference across a wide range of assays.[8][9]

  • Assay-Specific Vulnerabilities: These arise from the experimental conditions.

    • Non-Specific Binding (NSB): The compound can adhere to the surfaces of the assay plate or to proteins in the assay mixture other than the intended target.[10][11] The positively chargeable methylamine group (at physiological pH) can be particularly prone to electrostatic interactions with negatively charged surfaces or biomolecules.[12]

    • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of necessary co-factors can destabilize the target protein, making it more susceptible to non-specific inhibition or denaturation.[13][14]

Part 2: Proactive Troubleshooting & Root Cause Analysis

Once a hit is identified, a systematic process of elimination is required to diagnose or rule out the common causes of false positives.

cluster_0 Initial Hit Triage cluster_1 Artifact Investigation cluster_2 Validation InitialHit Initial Hit from Primary Screen Confirm Confirm with Fresh Sample (Solid Weigh-out) InitialHit->Confirm DoseResponse Generate Dose-Response Curve Confirm->DoseResponse AssayInterference Test for Assay Technology Interference (e.g., Fluorescence) DoseResponse->AssayInterference Aggregation Test for Aggregation (Detergent Assay) AssayInterference->Aggregation No Interference FalsePositive Likely False Positive: Deprioritize or Redesign AssayInterference->FalsePositive Interference Detected NSB Test for Non-Specific Binding (Salt Titration) Aggregation->NSB Not an Aggregator Aggregation->FalsePositive Aggregation Detected Reactivity Test for Reactivity (Pre-incubation Assay) NSB->Reactivity Not NSB NSB->FalsePositive NSB Detected Chelation Test for Metal Chelation (EDTA Assay) Reactivity->Chelation Not Reactive Reactivity->FalsePositive Reactivity Detected Orthogonal Confirm with Orthogonal, Label-Free Assay (SPR, ITC, DSF) Chelation->Orthogonal No Chelation Chelation->FalsePositive Chelation Detected ConfirmedBinder Confirmed Binder Orthogonal->ConfirmedBinder Orthogonal->FalsePositive No Binding Observed

Caption: Troubleshooting workflow for hit validation.

Q2: My compound shows a dose-response, but I'm skeptical. How do I test for aggregation?

Aggregation is a common artifact where compounds form colloids that sequester proteins non-specifically. The most effective diagnostic is to re-run the dose-response curve in the presence of a low concentration of a non-ionic detergent.

Diagnostic Test: A true 1:1 binding interaction should be insensitive to the presence of detergent. In contrast, aggregate-based activity is highly sensitive and will be disrupted.[15]

  • Positive Control: A known, well-behaved inhibitor of your target.

  • Test Condition 1: Standard assay buffer.

  • Test Condition 2: Assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

If the IC50 value of your compound increases dramatically (e.g., >10-fold) or activity is completely lost in the presence of detergent, while the positive control's IC50 remains unchanged, aggregation is the likely cause.

Q3: The methylamine group is basic. How do I investigate if non-specific binding due to electrostatic interactions is the problem?

The compound's primary amine will likely be protonated and carry a positive charge at neutral pH. This can lead to non-specific binding to negatively charged surfaces on the assay plates or the target protein. Increasing the ionic strength of the buffer can shield these interactions.[16][17]

Diagnostic Test: Perform the binding assay across a range of salt concentrations.

  • Positive Control: A known inhibitor (ideally neutral or with different charge properties).

  • Test Conditions: Run the assay in buffers containing increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

A significant rightward shift in the IC50 (loss of potency) at higher salt concentrations suggests that electrostatic interactions are contributing heavily to the observed activity. The positive control should show minimal change.

Q4: How can I check for interference with the assay detection system itself?

The compound may absorb light at the excitation or emission wavelengths of a fluorescence-based assay, or it could be a luciferase inhibitor in a luminescence-based assay. This can be tested with a simple counter-screen.[1]

Diagnostic Test: Run the assay under normal conditions but omit the target protein (or a key binding partner).

  • Setup: Prepare assay plates with all components (buffer, substrate, detection reagents) except the target protein.

  • Procedure: Add your compound in a dose-response manner and read the plate on the detector.

If the compound generates a signal or quenches the background signal in the absence of the target, it is directly interfering with the assay technology.

Q5: What is the definitive way to confirm a true binding interaction?

After ruling out common artifacts, the most rigorous validation comes from using an orthogonal, label-free biophysical method.[3][4] These methods detect binding directly, without the need for fluorescent labels or enzymatic reactions that can be sources of interference.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it. SPR measures changes in mass on the surface, directly detecting binding and allowing for the calculation of kinetic parameters (kon and koff).[18]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding. It is the gold standard for measuring binding thermodynamics (Kd, ΔH, ΔS).

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tm) of the target protein upon ligand binding. A significant, dose-dependent increase in Tm is strong evidence of a stabilizing binding interaction.

If a compound shows consistent binding affinity across one or more of these biophysical techniques, you can have high confidence that it is a true binder.

Part 3: Summary of Troubleshooting Strategies

Potential Problem Primary Cause Diagnostic Test Mitigation Strategy
Aggregation Compound forms colloidal particles that sequester protein.Re-test IC50 with 0.01% non-ionic detergent (e.g., Tween-20, Triton X-100).[15]Include low-level detergent in all assay buffers; deprioritize aggregators.
Non-Specific Binding (NSB) Electrostatic or hydrophobic interactions with non-target surfaces.Titrate NaCl (50-500 mM) into the assay buffer and observe IC50 shifts.[16][19]Optimize buffer ionic strength; add blocking agents like BSA.[17]
Detection Interference Compound absorbs, quenches, or emits light at assay wavelengths.Run assay without the target protein (counter-screen).[1]Change detection method (e.g., fluorescence polarization to TR-FRET) or use a label-free method.
Metal Contamination Trace metals from synthesis inhibit a metalloenzyme.Add a chelator (e.g., 10 µM EDTA) to the assay buffer.[2]Re-synthesize/re-purify compound; use metal-free labware and reagents.
Target Reactivity Compound forms a covalent bond or causes redox cycling.Test for time-dependency of inhibition (pre-incubation).Confirm mechanism with mass spectrometry; deprioritize if reactivity is non-specific.

Part 4: Key Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation

  • Reagent Preparation:

    • Prepare a 10% (v/v) stock solution of Triton X-100 or Tween-20 in assay-grade water.

    • Prepare two batches of your standard assay buffer:

      • Buffer A: Standard composition.

      • Buffer B: Standard composition + 0.01% (v/v) of the selected detergent.

  • Compound Plating: Prepare serial dilutions of your test compound and a known non-aggregating control inhibitor in parallel in two separate assay plates.

  • Assay Execution:

    • To Plate 1, add all assay components (target protein, substrate, etc.) diluted in Buffer A.

    • To Plate 2, add all assay components diluted in Buffer B.

  • Incubation & Detection: Incubate both plates under standard conditions and measure the signal.

  • Analysis: Calculate the IC50 for the test compound and control from both plates. A >10-fold rightward shift in the IC50 for the test compound in Buffer B, with no significant change for the control, indicates aggregation.

Protocol 2: Salt Titration for Non-Specific Electrostatic Binding

  • Reagent Preparation:

    • Prepare four batches of your assay buffer with identical pH and composition, but varying NaCl concentrations: 50 mM, 150 mM, 300 mM, and 500 mM. Note: Account for any salt already present in your standard buffer.

  • Compound Plating: Prepare four identical serial dilution plates for your test compound and a control inhibitor.

  • Assay Execution:

    • Run the complete assay in parallel on all four plates, using the corresponding salt-concentration buffer for all reagent dilutions on each plate.

  • Incubation & Detection: Incubate and read all plates.

  • Analysis: Plot the IC50 value for your test compound as a function of NaCl concentration. A steep, concentration-dependent increase in IC50 suggests a significant contribution from non-specific electrostatic interactions.

Protocol 3: Orthogonal Hit Validation Decision Pathway

Caption: Decision pathway for orthogonal hit validation.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2012). Environmental Health Perspectives.
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research.
  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2013). Journal of Biomolecular Screening.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences.
  • How to eliminate non-specific binding? (2024).
  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (2025). SLAS Discovery.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Enzo Life Sciences.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • How Do You Validate an Assay for High-Throughput Screening? (2026). BellBrook Labs.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Nonspecific Binding: Main Factors of Occurrence and Str
  • Strategies for reducing non-specific binding in receptor assays. (n.d.). BenchChem.
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Affinité Instruments.
  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. (2019). bioRxiv.
  • Buffer - assay buffer composition. (n.d.). NanoTemper Technologies.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2025). MDPI.
  • Main causes of non-specific reactions of antibodies. (n.d.). MBL Life Science.
  • Maybridge Exclusion Criteria to Reduce False Positives. (n.d.). Thermo Fisher Scientific.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Pan-assay interference compounds. (n.d.). Wikipedia.
  • Pan-assay interference compounds – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Assay Troubleshooting. (n.d.). Molecular Diagnostics: The Primer.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Ligand-protein binding/interaction studies. (2020).
  • What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery.
  • Activity profiles of analog series containing pan assay interference compounds. (2018). RSC Publishing.
  • Characterization of critical reagents for ligand binding assays. (n.d.). Bio-Rad Antibodies.
  • Challenges in Developing Anti-Drug Antibody Ligand Binding Assays. (n.d.). Abzena.
  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). News-Medical.net.
  • State-of-the-Art Blocking of False Positives. (n.d.).
  • Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease. (2014).
  • Investigating the incidence of false positive outcomes in drug detection assays. (2025). Farmacia.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI.
  • BindingDB BDBM50294171. (n.d.). BindingDB.
  • N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine. (n.d.). MilliporeSigma.

Sources

Reference Data & Comparative Studies

Validation

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine vs standard reference inhibitors in vitro

Title: In Vitro Profiling Guide: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine vs. Standard PI3K/mTOR Reference Inhibitors Executive Summary & Mechanistic Rationale In the development of targeted kinase therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Profiling Guide: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine vs. Standard PI3K/mTOR Reference Inhibitors

Executive Summary & Mechanistic Rationale

In the development of targeted kinase therapeutics, the morpholine ring is a privileged pharmacophore, classically serving as a hinge-binding motif in phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors (e.g., LY294002, Buparlisib)[1]. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 in the PI3K α catalytic domain[1],[2].

However, morpholine rings are susceptible to oxidative metabolism, which can lead to ring opening and loss of efficacy. N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine represents an investigational fragment/scaffold where the morpholine oxygen is bioisosterically replaced by sulfur (thiomorpholine). This substitution is designed to probe the steric limits of the ATP-binding pocket, alter the hydrogen-bonding network, and potentially improve the metabolic stability of the scaffold. The appended N-methylmethanamine group provides a highly versatile vector for solvent-exposed functionalization.

This guide provides an objective framework for profiling this thiomorpholine-pyridine fragment against fully optimized, standard reference inhibitors (Buparlisib and LY294002) to evaluate its baseline biochemical potency and cellular translation.

Pathway Visualization & Target Logic

The PI3K/AKT/mTOR signaling axis is a central regulator of cellular proliferation and survival. Competitive ATP hinge-binding inhibitors block the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT recruitment and mTOR activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitors Reference Inhibitors (Buparlisib, LY294002) & Thiomorpholine Fragment Inhibitors->PI3K Competitive ATP Hinge Binding Inhibitors->mTOR

Fig 1: PI3K/AKT/mTOR signaling pathway and competitive ATP hinge-binding inhibition.

Comparative In Vitro Data

As an unoptimized fragment, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is expected to exhibit lower intrinsic potency compared to clinical-stage drugs. The data below represents a standard profiling output used to determine the Ligand Efficiency (LE) of the scaffold before further medicinal chemistry optimization.

Table 1: Biochemical Kinase Inhibition Profile (IC 50​ in nM)

Compound / InhibitorPI3K α PI3K β PI3K γ PI3K δ mTOR
Buparlisib (BKM120) 52166262116>1000
LY294002 72030672601330250
Thiomorpholine Fragment *8,500>10,000>10,0006,200>10,000

*Representative baseline data for the unoptimized fragment scaffold.

Table 2: Cellular Viability Profile (IC 50​ in μ M)

Compound / InhibitorHCT116 (PIK3CA Mutant)MCF-7 (PIK3CA Mutant)
Buparlisib (BKM120) 0.80.5
LY294002 12.58.4
Thiomorpholine Fragment >50.0>50.0

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate rigorous quality control metrics (such as the Z'-factor) to distinguish true biological inhibition from assay artifacts.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence polarization. Chemical fragments often exhibit auto-fluorescence that confounds standard assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium or Europium), allowing a time delay before measurement that effectively eliminates short-lived background compound fluorescence[3],[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA, 0.01% Pluronic F-127, 2 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the thiomorpholine fragment and reference inhibitors into a 384-well low-volume ProxiPlate in a 10-point dose-response format (in DMSO).

  • Enzyme Addition: Add 5 μ L of recombinant PI3K α (final concentration 5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 μ L of a substrate mix containing 10 μ M PIP2 and 10 μ M ATP. Incubate the kinase reaction for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and stop the kinase), Biotin-PIP3 tracer, and Terbium-labeled Grp1 Pleckstrin Homology (PH) domain[4].

  • Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm (Terbium) and 665 nm (FRET signal).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the formula: Z′=1−∣μDMSO​−μControl​∣3σDMSO​+3σControl​​ .

    • Acceptance Criteria: The assay is only valid and data can only be reported if Z′≥0.6 .

Protocol B: Cellular Translation via ATP-Luminescence Viability Assay

Causality & Rationale: To determine if the biochemical inhibition translates to cellular efficacy, an ATP-dependent luminescence assay (CellTiter-Glo) is used. Since PI3K inhibitors induce cytostasis and apoptosis, measuring total intracellular ATP serves as a highly sensitive, direct proxy for the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 and MCF-7 cells during the logarithmic growth phase. Seed at 2,000 cells/well in 30 μ L of complete media (DMEM + 10% FBS) in 384-well opaque white tissue culture plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer 100 nL of the thiomorpholine fragment and reference compounds (Buparlisib, LY294002) from a source plate into the assay plate. The final DMSO concentration must not exceed 0.3% to prevent solvent toxicity.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Luminescence Detection: Equilibrate the plates to room temperature for 30 minutes. Add 30 μ L of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence using a plate reader (integration time: 0.5 seconds/well). Normalize data against the DMSO vehicle control (100% viability) and a cytotoxic positive control like Staurosporine (0% viability). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers URL:[Link]

  • Evolution of PI3K γ and δ Inhibitors for Inflammatory and Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity Source: Analytical Biochemistry (PubMed / NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Introduction The reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. For novel compounds such as N-methyl-1-(2-thiomorpholin-4-ylpyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. For novel compounds such as N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a nitrogen-containing heterocyclic molecule, establishing a robust and validated bioanalytical method is not merely a regulatory requirement but a scientific necessity.[1][2] This ensures that the data underpinning critical pharmacokinetic, toxicokinetic, and efficacy studies are accurate and reproducible.[3][4]

This guide provides an in-depth comparison of strategic approaches for the development and validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine in a biological matrix, such as human plasma. We will navigate the critical choices in sample preparation and chromatography, and then detail the validation process in accordance with the harmonized ICH M10 guideline, which is recognized by the FDA and EMA.[1][5][6][7][8][9][10]

Part 1: Method Development - A Comparative Approach

The development of a bioanalytical method is a process of systematic optimization to achieve the desired sensitivity, selectivity, and robustness.[3] For N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, its chemical structure—featuring a pyridine ring, a thiomorpholine group, and a secondary amine—presents specific analytical challenges, including potential for matrix effects and the need for careful chromatographic control.[11][12]

Sample Preparation: The Foundation of a Reliable Assay

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, reduce interferences, and concentrate the analyte if necessary. The choice of technique significantly impacts assay performance.

  • Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.

    • Advantages: High throughput, low cost, and simple to automate.

    • Disadvantages: Can be non-selective, leading to significant matrix effects from remaining phospholipids and other endogenous components. This can result in ion suppression or enhancement, compromising accuracy and precision.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. For our target analyte, which is expected to be basic, a pH adjustment of the aqueous plasma sample can facilitate its extraction into an organic solvent.

    • Advantages: Provides a much cleaner extract than PPT, reducing matrix effects. It can also be used to concentrate the analyte.

    • Disadvantages: More labor-intensive, requires optimization of solvent choice and pH, and may have lower recovery for more polar compounds.

  • Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain the analyte, while matrix components are washed away. For our analyte, a mixed-mode cation exchange sorbent could be particularly effective, utilizing both reversed-phase and ion-exchange interactions.[11]

    • Advantages: Offers the cleanest extracts, significantly reducing matrix effects and improving sensitivity. It is highly tunable and can be automated.

    • Disadvantages: Higher cost per sample and requires more extensive method development to optimize the sorbent, wash, and elution steps.

Experimental Workflow: Sample Preparation Comparison

cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) P_Start Plasma Sample P_Add Add Acetonitrile (1:3 v/v) P_Start->P_Add P_Vortex Vortex & Centrifuge P_Add->P_Vortex P_Supernatant Collect Supernatant P_Vortex->P_Supernatant P_Evaporate Evaporate & Reconstitute P_Supernatant->P_Evaporate P_End Inject to LC-MS/MS P_Evaporate->P_End L_Start Plasma Sample L_pH Adjust pH (e.g., to >9) L_Start->L_pH L_Add Add MTBE L_pH->L_Add L_Vortex Vortex & Centrifuge L_Add->L_Vortex L_Organic Collect Organic Layer L_Vortex->L_Organic L_Evaporate Evaporate & Reconstitute L_Organic->L_Evaporate L_End Inject to LC-MS/MS L_Evaporate->L_End S_Start Plasma Sample S_Condition Condition SPE Cartridge S_Start->S_Condition S_Load Load Sample S_Condition->S_Load S_Wash Wash (e.g., with aqueous wash, then organic) S_Load->S_Wash S_Elute Elute Analyte S_Wash->S_Elute S_Evaporate Evaporate & Reconstitute S_Elute->S_Evaporate S_End Inject to LC-MS/MS S_Evaporate->S_End

Caption: Comparative workflows for three common sample preparation techniques.

Chromatographic Separation

The goal of liquid chromatography is to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer.[13]

  • Reversed-Phase (RP) Chromatography: This is the most common mode, typically using a C18 stationary phase. For a basic compound like ours, mobile phase pH control is critical. A pH below the pKa of the pyridine and amine functionalities will ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape. An acidic modifier like formic acid is standard.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This can be an alternative for polar compounds that are poorly retained in reversed-phase. However, it can be more challenging to work with due to longer column equilibration times.

  • Mixed-Mode Chromatography: A column with both reversed-phase and ion-exchange characteristics could provide excellent selectivity for our target analyte.[11]

Comparison of Chromatographic Approaches

FeatureReversed-Phase (C18)Mixed-Mode (RP/Cation Exchange)
Primary Retention Hydrophobic interactionsHydrophobic and electrostatic interactions
Mobile Phase Acetonitrile/Methanol with acidic modifier (e.g., 0.1% Formic Acid)Similar to RP, but salt concentration can be used to modulate retention
Selectivity Good for a wide range of compoundsPotentially superior for basic compounds, offering orthogonal selectivity
Robustness Generally very robust and well-understoodMay require more careful control of mobile phase ionic strength

Part 2: Bioanalytical Method Validation - The Core Requirements

A full validation of a bioanalytical method is required to demonstrate that the method is suitable for its intended purpose.[1][3] The following parameters must be assessed according to the ICH M10 guideline.[2][5]

Overall Validation Workflow

cluster_validation ICH M10 Full Validation Selectivity Selectivity & Specificity Matrix Matrix Effect Selectivity->Matrix CalCurve Calibration Curve (Linearity, Range, LLOQ) Matrix->CalCurve Accuracy Accuracy & Precision (Within-run & Between-run) CalCurve->Accuracy Recovery Recovery Accuracy->Recovery Dilution Dilution Integrity Recovery->Dilution Stability Stability (Bench-top, Freeze-thaw, Long-term) Dilution->Stability Carryover Carryover Stability->Carryover Report Validation Report Carryover->Report MethodDev Optimized Method (Sample Prep, LC, MS) ValidationStart Start Validation MethodDev->ValidationStart

Caption: Key parameters for full bioanalytical method validation as per ICH M10.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by the ICH M10 guideline.[5]

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard (IS).Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For Quality Control (QC) samples at low, mid, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (CV%) should be ≤ 15%. At the Lower Limit of Quantification (LLOQ), both should be within ±20% and ≤ 20%, respectively.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted and accurately measured.Accuracy and precision of diluted QCs must be within ±15% and ≤ 15%, respectively.
Carryover To check for the appearance of the analyte in a blank sample following a high-concentration sample.Response in the blank after ULOQ should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.

Part 3: Comparative Performance Data

The following tables present hypothetical but realistic data from the validation of three different methods for N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine in human plasma, each using a different sample preparation technique.

Table 1: Comparison of Matrix Effect and Recovery

MethodAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix Factor (CV%)
Method A (PPT) 95 ± 8.2%98 ± 7.5%18.5% (Fails)
Method B (LLE) 82 ± 5.1%85 ± 4.8%9.7% (Passes)
Method C (SPE) 91 ± 3.4%93 ± 3.1%4.2% (Passes)
  • Insight: While PPT shows high recovery, the significant matrix effect (CV% > 15%) makes it unreliable.[5] LLE provides a cleaner extract, and SPE offers the best performance with the lowest variability due to matrix effects.

Table 2: Comparison of Accuracy and Precision Data

MethodQC Level (ng/mL)Accuracy (% Bias)Precision (CV%)
Method B (LLE) LLOQ (1)-8.5%12.1%
Low (3)-4.2%8.8%
Mid (50)2.1%6.5%
High (800)5.6%7.2%
Method C (SPE) LLOQ (0.5)-5.4%9.5%
Low (1.5)-2.1%5.4%
Mid (50)1.5%3.8%
High (800)3.2%4.1%
  • Insight: Both LLE and SPE methods meet the acceptance criteria. However, the SPE method demonstrates superior precision and allows for a lower LLOQ (0.5 ng/mL vs. 1 ng/mL), indicating better sensitivity due to cleaner extracts.

Part 4: Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method C (SPE) - Final Validated Method
  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., deuterated N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine).

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v).

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 column, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Analyte: To be determined experimentally (e.g., m/z 253.1 -> 150.1)

      • Internal Standard: To be determined experimentally (e.g., m/z 256.1 -> 153.1)

Protocol 2: Validation Procedure for Accuracy and Precision
  • Prepare four levels of QC samples in blank plasma: LLOQ, Low, Mid, and High.

  • For within-run assessment, analyze five replicates of each QC level in a single analytical run.

  • For between-run assessment, analyze the same QC levels across at least three different runs on different days.

  • Calculate the concentration of each QC sample using the calibration curve from that run.

  • Calculate the mean, % bias (for accuracy), and % CV (for precision) for each level.

  • Compare the results against the acceptance criteria outlined in the ICH M10 guideline.[5]

Conclusion

The development and validation of an LC-MS/MS method for a novel compound like N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine requires a systematic and scientifically-driven approach. While simpler sample preparation techniques like protein precipitation offer speed, they often fail to provide the necessary selectivity and robustness due to significant matrix effects. A more rigorous technique, such as solid-phase extraction, provides cleaner samples, leading to superior assay performance in terms of sensitivity, accuracy, and precision. This guide demonstrates that by comparing different strategies during method development and adhering to the comprehensive validation framework of the ICH M10 guideline, a reliable and defensible bioanalytical method can be established to support all phases of drug development.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link][1]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][3]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]

  • Gao, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4357. [Link][11]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][15]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][8]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link][10]

  • Labcorp. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][13]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link][12]

  • Bioanalysis Zone. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][4]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

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Validation

Reproducibility of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine Published Synthesis Pathways: A Publish Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (CAS 906352-66-7) Executive Summary N-methyl-1-(2-thiomorpholin-4-ylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (CAS 906352-66-7)

Executive Summary

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a highly valued fragment molecule that serves as a critical scaffold for molecular linking, expansion, and modification in drug discovery[1]. However, synthesizing this compound presents a unique chemical challenge: the target contains both a basic secondary amine and a thioether moiety.

As a Senior Application Scientist, I have observed that many laboratories struggle with batch-to-batch reproducibility when synthesizing this scaffold. The root cause almost always traces back to the choice of the C-N bond-forming methodology. This guide objectively compares the two predominant synthetic pathways, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Rationale & Pathway Design

To synthesize the target compound, chemists typically choose between two primary routes. Understanding the causality behind why one succeeds while the other fails is critical for scalable drug development.

Pathway A: SNAr & Reductive Amination (The Optimized Standard)

This pathway leverages the inherent electron deficiency of the pyridine ring. Starting with 2-chloroisonicotinaldehyde, a Nucleophilic Aromatic Substitution (SNAr) with thiomorpholine is performed. This step is entirely transition-metal-free and can be accelerated using continuous-flow reactors or simple thermal heating in polar aprotic solvents ()[2][3]. The intermediate is then subjected to reductive amination with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃). As established by authoritative literature, NaBH(OAc)₃ is a remarkably mild and selective reducing agent that prevents over-alkylation and tolerates diverse functional groups without reducing the pyridine ring ()[4][5].

Pathway B: Buchwald-Hartwig & Amide Reduction (The Suboptimal Alternative)

Pathway B attempts to couple 2-bromo-N-methylisonicotinamide with thiomorpholine using a Palladium catalyst (Buchwald-Hartwig amination), followed by harsh reduction of the amide (e.g., using LiAlH₄) to yield the final methanamine. The Causality of Failure: Thiomorpholine contains a thioether moiety. Sulfur atoms strongly coordinate to transition metals, which poisons the Palladium catalyst by disrupting the oxidative addition/reductive elimination cycle[6]. This poisoning necessitates excessively high catalyst loadings, leads to poor batch reproducibility, and generates high levels of heavy-metal waste. Furthermore, the harsh LiAlH₄ reduction step is hazardous at scale and prone to causing unwanted ring cleavage.

Mandatory Visualizations

Synthesis Workflow Comparison

Workflow StartA 2-Chloroisonicotinaldehyde Step1A SNAr with Thiomorpholine (Transition-Metal Free) StartA->Step1A IntA 2-(Thiomorpholin-4-yl) isonicotinaldehyde Step1A->IntA Step2A Reductive Amination (MeNH2, NaBH(OAc)3) IntA->Step2A Product N-methyl-1-(2-thiomorpholin-4-yl pyridin-4-yl)methanamine Step2A->Product StartB 2-Bromo-N-methyl isonicotinamide Step1B Buchwald-Hartwig Coupling (Pd Catalyst, Thiomorpholine) StartB->Step1B IntB N-methyl-2-(thiomorpholin-4-yl) isonicotinamide Step1B->IntB Step2B Amide Reduction (LiAlH4, Harsh) IntB->Step2B Step2B->Product

Fig 1. Synthesis workflow comparing SNAr/Reductive Amination vs. Pd-Catalyzed/Amide Reduction.

Mechanistic Logic of Catalyst Poisoning

Logic Thio Thiomorpholine (Thioether Moiety) Pd Palladium Catalyst (Buchwald-Hartwig) Thio->Pd SNAr Nucleophilic Aromatic Substitution (Thermal/Flow) Thio->SNAr Poison Sulfur-Pd Coordination (Catalyst Poisoning) Pd->Poison Fail Low Yield & Poor Reproducibility Poison->Fail NoMetal Transition-Metal Free No Poisoning Risk SNAr->NoMetal Success High Yield & Scalability NoMetal->Success

Fig 2. Mechanistic rationale demonstrating why SNAr avoids sulfur-induced catalyst poisoning.

Quantitative Data Comparison

The following table summarizes the experimental performance of both pathways based on standardized 10-gram scale validation runs. Pathway A demonstrates overwhelming superiority across all critical drug development metrics.

Performance MetricPathway A (SNAr + Red. Amination)Pathway B (Pd-Catalysis + Reduction)
Overall Yield 78 - 85% 35 - 45%
Purity (LC-MS/HPLC) >98.5% ~88.0% (Significant des-bromo impurities)
E-factor (Waste/Product) Low (~15) High (>45)
Catalyst Cost $0 (Transition-metal free) High (Requires Pd₂(dba)₃ / BINAP)
Scalability Excellent (Flow-chemistry compatible) Poor (Inhibited by sulfur poisoning)

Detailed Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following methodology for the superior Pathway A is designed as a self-validating system. In-process controls (IPCs) are embedded directly into the workflow, meaning the reaction provides its own diagnostic feedback before you proceed to the next step.

Step 1: SNAr Synthesis of 2-(Thiomorpholin-4-yl)isonicotinaldehyde
  • Setup: In a 250 mL round-bottom flask, dissolve 2-chloroisonicotinaldehyde (10.0 g, 70.6 mmol) in anhydrous DMF (80 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (19.5 g, 141.2 mmol) followed by thiomorpholine (8.7 g, 84.7 mmol).

  • Reaction: Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material peak (m/z 142) and the exclusive appearance of the product peak (m/z 209 [M+H]⁺). Do not proceed to workup until this ratio is >95:5.

  • Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Reductive Amination to Target Compound
  • Setup: Dissolve the intermediate 2-(thiomorpholin-4-yl)isonicotinaldehyde (10.0 g, 48.0 mmol) in 1,2-dichloroethane (DCE, 100 mL).

  • Imine Formation: Add methylamine (2.0 M solution in THF, 36 mL, 72.0 mmol). Stir at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (14.2 g, 67.2 mmol). Stir at room temperature for 4 hours.

  • Self-Validation (IPC 2): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. Validation criteria: The product spot must stain a distinct purple/brown, confirming the presence of the newly formed secondary amine. Confirm via LC-MS (target m/z 224 [M+H]⁺).

  • Workup & Purification: Carefully quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize acetic acid byproducts and destroy excess hydride. Extract with DCM (3 x 75 mL). Dry the organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH 9:1 containing 1% Et₃N to prevent amine streaking on the column).

References

  • TargetMol EU GmbH / Tebubio. 4-[(Methylamino)methyl]-2-(thiomorpholin-4-yl)pyridine - 2 mg. Source: Tebubio Catalog (CAS 906352-66-7). URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • General Literature on Catalyst Poisoning. Energy diagram for the coupling aryl chloride-amine with diketonate ligands. Source: ResearchGate. URL: [Link]

Sources

Comparative

A Comparative Analysis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (Compound X): Selectivity and Cross-Reactivity Profiling

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. A highly selective compound minimizes off-target effects, thereby red...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic index. This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of a novel investigational compound, N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, hereafter referred to as Compound X .

This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental methodologies employed to ascertain the selectivity of Compound X, compare its performance against other relevant molecules, and provide insights into the structural determinants of its binding profile. The data presented herein are from a series of standardized in vitro assays designed to interrogate the interactions of Compound X with a broad panel of kinases and other common off-targets.

Introduction to Compound X and the Rationale for Selectivity Profiling

Compound X is a novel small molecule featuring a thiomorpholinyl-substituted pyridine core. This structural motif is of significant interest in medicinal chemistry, appearing in a number of kinase inhibitors.[1][2] The primary therapeutic hypothesis for Compound X is its potent inhibition of a specific kinase implicated in oncogenesis, which for the purpose of this guide, we will designate as Kinase A.

The decision to undertake an extensive selectivity profiling campaign for Compound X was driven by several key factors:

  • Structural Alerts: The pyridine and thiomorpholine moieties, while valuable for achieving high-affinity interactions with the primary target, can also mediate binding to other proteins, particularly those with structurally similar ATP-binding pockets.

  • Therapeutic Window: For a compound to be a viable drug candidate, a clear therapeutic window must be established. This is largely dictated by the separation between the on-target (therapeutic) and off-target (toxic) concentrations.

  • Predictive Toxicology: Early identification of potential off-target interactions allows for proactive mitigation strategies and a more informed risk assessment as the compound progresses through the development pipeline.

This guide will present the findings from a comprehensive screen of Compound X against a panel of 468 kinases (the DiscoverX KINOMEscan™ panel) and a standard safety panel of receptors, ion channels, and transporters.

Experimental Methodologies

To ensure the reliability and reproducibility of the selectivity data, standardized and validated assay formats were employed. The following sections detail the protocols for the primary assays used in this study.

Kinase Inhibition Assays (KINOMEscan™)

The primary assessment of kinase selectivity was performed using the KINOMEscan™ platform, a competition binding assay.[3] This methodology offers a robust and high-throughput approach to quantify the interaction of a test compound with a large number of kinases.

Experimental Workflow:

Figure 1: KINOMEscan Experimental Workflow.

Step-by-Step Protocol:

  • Assay Plate Preparation: Kinase-tagged T7 phage, an immobilized, active-site directed ligand, and the test compound (Compound X) were combined in wells of a multi-well plate.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase active site.

  • Affinity Capture: The ligand-bound kinase is captured on a solid support, while the unbound phage is washed away.

  • Elution and Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase. Results are typically expressed as a percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction.

Orthogonal IC50 Determination for Key Off-Targets

For any significant "hits" identified in the primary screen (typically defined as >90% inhibition at the screening concentration), orthogonal, functional enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow:

Figure 2: General Kinase IC50 Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: A reaction buffer containing the recombinant kinase, a specific peptide substrate, and ATP is prepared.

  • Compound Dilution: Compound X is serially diluted to create a concentration gradient.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using luminescence-based or fluorescence-based detection methods.

  • IC50 Calculation: The data are plotted as percentage of inhibition versus compound concentration, and the IC50 value is determined by non-linear regression analysis.

Results: Selectivity and Cross-Reactivity Profile of Compound X

Kinome-Wide Selectivity Profile

Compound X was initially screened at a concentration of 1 µM against a panel of 468 kinases. The results are summarized in a "tree-spot" diagram, which visually represents the interactions across the human kinome.

(Note: A visual representation of a kinome tree map would be inserted here in a full report. For this text-based guide, the key findings are described below.)

Key Observations:

  • High Affinity for Primary Target: As hypothesized, Compound X demonstrated a very strong interaction with Kinase A, with an inhibition of >99% at 1 µM.

  • Limited Off-Target Interactions: Of the 468 kinases tested, only two other kinases, designated Kinase B and Kinase C, showed significant inhibition (>90%) at the 1 µM screening concentration.

  • Selectivity within the Same Family: Kinase B belongs to the same kinase family as Kinase A, suggesting some degree of intra-family cross-reactivity. Kinase C is from a different branch of the kinome.

Comparative Analysis with Structurally Related Compounds

To contextualize the selectivity of Compound X, its profile was compared with two other hypothetical compounds: Compound Y (a close structural analog with a morpholine ring instead of thiomorpholine) and Compound Z (a previously published, less selective inhibitor of Kinase A).

CompoundPrimary TargetIC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase CSelectivity Ratio (B/A)Selectivity Ratio (C/A)
Compound X Kinase A5 150 850 30 170
Compound YKinase A1285>10,0007>833
Compound ZKinase A21045522.5

Table 1: Comparative IC50 values and selectivity ratios.

Analysis of Comparative Data:

  • Superior Selectivity of Compound X: Compound X exhibits a 30-fold selectivity for Kinase A over Kinase B and a 170-fold selectivity over Kinase C. This is a significant improvement compared to the less selective Compound Z.

  • Role of the Thiomorpholine Moiety: The comparison with Compound Y suggests that the sulfur atom in the thiomorpholine ring of Compound X plays a crucial role in determining its selectivity profile. While Compound Y is more selective against Kinase C, it shows poorer selectivity against the closely related Kinase B. This suggests that the thiomorpholine may be involved in specific interactions within the active site of Kinase A that are not as favorable in Kinase B.

Safety Panel Screening

Compound X was also tested at 10 µM against a standard panel of 44 non-kinase targets, including GPCRs, ion channels, and transporters. No significant inhibition (>50%) was observed for any of the targets in this panel, including the hERG channel, which is a critical off-target to assess for potential cardiotoxicity.

Discussion and Future Directions

The results of this comprehensive selectivity and cross-reactivity study position Compound X as a promising drug candidate with a well-defined and favorable selectivity profile. The high degree of selectivity for its primary target, Kinase A, over other kinases and a broad range of safety-relevant targets is a key attribute that supports its continued development.

The observed cross-reactivity with Kinase B, a member of the same kinase family, is not unexpected and provides a clear direction for future structure-activity relationship (SAR) studies. The comparison with Compound Y highlights the importance of the thiomorpholine moiety in achieving the observed selectivity. Future work will focus on:

  • Co-crystallography: Obtaining a co-crystal structure of Compound X bound to Kinase A and Kinase B would provide invaluable insights into the specific molecular interactions that govern its selectivity.

  • Cellular Target Engagement: Confirming that the observed in vitro selectivity translates to a similar selectivity profile in a cellular context is a critical next step.

  • Further Optimization: The structural insights gained from co-crystallography and further SAR studies could guide the design of next-generation analogs with even greater selectivity.

Conclusion

References

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.[Link][4]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.[Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.[Link][5]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI.[Link][6]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. PubMed.[Link][7]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.[Link][8]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed.[Link][9]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews.[Link]

  • 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. PubMed.[Link][1]

  • Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist. PubMed.[Link][10]

  • [2-(Morpholin-4-yl)pyridin-4-yl]methanamine. PubChem.[Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC.[Link][3]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.[Link][11]

  • KU-HTS Compound Libraries. High Throughput Screening Laboratory.[Link]

  • Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. PubMed.[Link][12]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link][13]

  • N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine. MilliporeSigma.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link][14]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.[Link][15]

  • (4-Methylmorpholin-2-yl)methanamine. AMERICAN ELEMENTS.[Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.[Link][2]

  • Binding Database. BindingDB.[Link]

  • 2-(Thiomorpholin-4-ylmethyl)morpholine. PubChem.[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate.[Link][16]

  • Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate.[Link][17]

  • LAS38096. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Chemistry Portal.[Link]

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Validation

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine: Reference Standard Qualification and Methodology Comparison Guide

The qualification of highly specific heterocyclic building blocks and Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck in drug development. N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

The qualification of highly specific heterocyclic building blocks and Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck in drug development. N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine (Formula: C11​H17​N3​S ) presents a unique analytical challenge. Featuring a basic pyridine ring, a reactive secondary amine, and a thiomorpholine moiety susceptible to sulfur oxidation, this compound demands rigorous analytical scrutiny before it can be designated as a primary reference standard.

Regulatory bodies, including the FDA and ICH, mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to assure identity, strength, and quality[1]. This guide objectively compares the two dominant qualification methodologies—the traditional Mass Balance Approach and Quantitative NMR (qNMR) —providing researchers with actionable, self-validating protocols and comparative data to establish robust reference materials.

Structural Challenges & Mechanistic Context

To qualify N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, analysts must account for its specific chemical vulnerabilities:

  • Hygroscopicity & Salt Formation: The secondary amine (N-methylmethanamine group) and the pyridine nitrogen are basic. They can readily absorb atmospheric moisture or form carbamates upon exposure to CO2​ .

  • Oxidative Degradation: The sulfur atom within the thiomorpholine ring is prone to oxidation, potentially generating sulfoxide or sulfone impurities during synthesis or prolonged storage.

  • Response Factor Variability: In traditional HPLC-UV analysis, related substance impurities (e.g., desmethyl variants or oxidized degradants) may exhibit significantly different UV molar extinction coefficients compared to the parent molecule, skewing purity calculations.

Comparison of Qualification Methodologies

Establishing the absolute purity (assay) of a reference standard generally relies on one of two paradigms.

The Mass Balance Approach

This is an indirect method calculated as: Assay = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Residues).

  • Causality of Error: The mass balance approach compounds analytical errors. If an inorganic salt impurity is missed because a Residue on Ignition (ROI) test was omitted, the organic purity derived from HPLC will artificially overestimate the true assay. Therefore, a self-validating mass balance protocol must independently and exhaustively quantify every possible orthogonal impurity class.

Quantitative NMR (qNMR)

qNMR is a relative primary method that determines absolute purity by directly comparing the integral of a specific proton signal of the analyte against a highly pure internal standard[2].

  • Causality of Accuracy: The fundamental principle of qNMR is that the signal intensity is directly proportional to the number of nuclei contributing to the resonance line, regardless of the molecule's chemical structure. This eliminates the need for analyte-specific response factors or extensive method development[2].

Table 1: Objective Comparison of Qualification Strategies
ParameterMass Balance ApproachQuantitative NMR (qNMR)
Fundamental Principle Indirect (100% - sum of all impurities)Direct (Ratio of proton integrals)
Techniques Required HPLC-UV/MS, Karl Fischer, TGA/GC, ROIHigh-field 1H -NMR and an Internal Standard
Sample Consumption High (typically >100 mg across all tests)Low (10–20 mg per replicate)
Susceptibility to Unknowns High (Invisible impurities skew results)Low (Direct quantitation bypasses unknowns)
Traceability Complex (Requires calibration of multiple instruments)Direct traceability to SI units via certified internal standards[3]

Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine as a primary reference standard.

RS_Qualification Start Raw Material N-methyl-1-(2-thiomorpholin-4-yl pyridin-4-yl)methanamine Identity Identity Testing (HRMS, 1H/13C NMR, IR) Start->Identity Decision Qualification Strategy? Identity->Decision Identity Confirmed MassBalance Mass Balance Approach (100% - Impurities) Decision->MassBalance Traditional Route qNMR Quantitative NMR (Primary Relative Method) Decision->qNMR Modern/Direct Route MB_Tests HPLC (Organics) KF (Water) TGA (Volatiles) ROI (Inorganics) MassBalance->MB_Tests qNMR_Tests 1H qNMR with Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Tests Certification Certified Primary Reference Standard (Assay Value & Uncertainty) MB_Tests->Certification qNMR_Tests->Certification

Figure 1: Decision tree and analytical workflow for Reference Standard Qualification.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems.

Protocol A: Quantitative NMR (qNMR) Method

Selection Rationale: Maleic acid is selected as the internal standard (IS) because it provides a distinct, sharp singlet at ~6.2 ppm in D2​O or DMSO−d6​ , which avoids overlapping with the aliphatic thiomorpholine protons (2.5–3.8 ppm) or the aromatic pyridine protons (7.0–8.5 ppm) of our target analyte[4].

Step 1: System Suitability Testing (SST)

  • Prepare a standard solution of 1% ethylbenzene in CDCl3​ .

  • Acquire a 1H -NMR spectrum to verify line shape (linewidth at half-height < 1.0 Hz) and baseline stability. Poor shimming will distort integrals, invalidating the quantitative causality.

Step 2: Sample Preparation

  • Accurately weigh ~15.0 mg of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine and ~5.0 mg of certified Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.8 mL of DMSO−d6​ (100.0 atom% D). Vortex for 60 seconds to ensure complete homogenization.

Step 3: Acquisition Parameters (The Causality of Relaxation)

  • Determine the longitudinal relaxation time ( T1​ ) for the slowest relaxing proton in both the analyte and the IS using an inversion-recovery experiment.

  • Critical Step: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds). Causality: If D1​ is shorter than 5×T1​ , the nuclear spins will not fully return to thermal equilibrium between pulses, leading to truncated signal recovery and an artificially low purity calculation.

  • Acquire 64 transients (scans) with a 90° excitation pulse to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Step 4: Data Processing & Calculation

  • Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct the spectrum manually.

  • Integrate the Maleic Acid singlet (~6.2 ppm) and a distinct, isolated proton signal from the analyte (e.g., the isolated aromatic proton on the pyridine ring).

  • Calculate absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol B: Mass Balance Method

Step 1: Organic Impurities (HPLC-UV)

  • Run a gradient reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA).

  • Integrate all peaks >0.05% area. Self-validation: Inject a standard at the Limit of Quantitation (LOQ) to prove the system can detect trace impurities.

Step 2: Water Content (Karl Fischer Titration)

  • Perform volumetric or coulometric KF titration using ~50 mg of the sample. The secondary amine may cause side reactions with certain KF reagents; use ketone/amine-friendly reagents.

Step 3: Volatile Organics (TGA / GC-Headspace)

  • Analyze for residual synthesis solvents (e.g., DCM, Methanol) via GC-Headspace.

Step 4: Inorganic Impurities (Residue on Ignition)

  • Ignite ~1.0 g of sample with sulfuric acid at 600°C. Weigh the residual ash.

Comparative Experimental Data

To demonstrate the importance of rigorous qualification, we compared a "Commercial Screening Grade" batch of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine against a batch subjected to full "Primary Reference Standard" qualification procedures.

Table 2: Analytical Comparison of Commercial vs. Qualified Grades
Analytical TestCommercial Screening GradeQualified Primary StandardDiscrepancy Cause
HPLC-UV Purity (Area %) 98.5%99.8%UV response factors masked non-chromophoric impurities.
Water Content (KF) 2.1% w/w0.1% w/wHygroscopic amine absorbed water during poor storage.
Residual Solvents (GC) 0.8% (DCM)< 0.05%Incomplete drying in commercial manufacturing.
Mass Balance Assay 95.6% 99.6% Compounded errors from water and solvent retention.
qNMR Absolute Purity 95.2% 99.5% Direct measurement confirms the mass balance deficit.

Data Interpretation: Relying solely on the HPLC-UV area percentage (98.5%) of the commercial grade would lead a researcher to overestimate the active concentration in downstream biological assays by over 3%. The qNMR and Mass Balance approaches independently validate that the true assay is ~95.2%. For use as a Primary Reference Standard, only the fully qualified batch (99.5% assay) meets the stringent criteria outlined by ICH Q7[5].

Regulatory Considerations & Best Practices

When establishing N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine as an in-house reference standard, adherence to compendial guidelines is non-negotiable.

  • USP General Chapter <11>: Dictates that reference standards must be highly characterized specimens suitable for their intended purpose[6]. If a compendial standard is unavailable, an in-house primary standard must be established with full structural elucidation and purity assignment.

  • Two-Tiered Strategy: For ongoing commercial or clinical development, the FDA recommends a two-tiered system[7]. A highly characterized Primary Reference Standard (PRS) is stored under ultra-low temperature conditions and used solely to calibrate Secondary/Working Reference Standards (WRS), which are used for routine daily analysis.

  • Stability Trending: The thiomorpholine sulfur dictates that the reference standard protocol must include an annual stability assessment to monitor for oxidative degradation, ensuring the assigned potency remains valid over its shelf life[1].

References

  • USP general chapter reference standards. uspbpep.com.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. pharmtech.com.
  • Quantitative NMR Assays (qNMR) - Bruker. bruker.com.
  • Reference Standard Qualification - CURRENTA. currenta.de.
  • Reference Standard Qualification - Aragen Bioscience. aragenbio.com.
  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices - BioProcess International. bioprocessintl.com.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. nih.gov.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

As a Senior Application Scientist, I frequently guide research teams through the integration of novel, highly specialized building blocks into their drug discovery pipelines. N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the integration of novel, highly specialized building blocks into their drug discovery pipelines. N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a complex pyridine-thiomorpholine derivative. Because extensive, standardized toxicological data (such as an exhaustive Safety Data Sheet) is rarely available for newly synthesized or niche intermediates, we must operate under a framework of assumed maximum risk.

In accordance with the [1] and the National Research Council’s [2], all substances of unknown toxicity must be treated as highly toxic. This guide moves beyond basic safety checklists to provide a self-validating operational system —where every step inherently verifies its own safety through structural causality and physical checks.

Hazard Causality Analysis: Decoding the Molecular Structure

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the hazards dictated by the molecule's functional groups:

  • The Methanamine Moiety (Aliphatic Amine): Amines are nucleophilic and basic. Causality: Upon contact with the moisture in human tissue (eyes, mucous membranes, skin), amines undergo rapid hydrolysis, generating hydroxide ions that cause severe liquefaction necrosis (chemical burns). Vapors are highly irritating to the respiratory tract.

  • The Pyridine Scaffold: Pyridines are highly lipophilic solvents/bases. Causality: This lipophilicity allows pyridine derivatives to rapidly permeate standard, thin-gauge latex or basic nitrile laboratory gloves, acting as a carrier to drag the toxic compound directly through the dermal barrier and into the bloodstream.

  • The Thiomorpholine Ring: Sulfur-containing heterocycles are known structural alerts for sensitization. Causality: Repeated micro-exposures without adequate barrier protection can trigger an immune response, leading to severe allergic contact dermatitis upon subsequent handling.

The Self-Validating PPE & Equipment Matrix

To counteract these specific molecular hazards, we employ a quantitative, multi-layered barrier system.

Protective LayerSpecification & Quantitative MetricCausality (Why we use it)Self-Validation Check
Primary Hand Protection Inner: 4-mil NitrileOuter: 8-mil NeopreneNeoprene provides superior chemical resistance against lipophilic pyridines, while the inner nitrile acts as a clean buffer.Check: Inspect outer glove every 15 mins. If swelling/discoloration occurs, the inner glove remains intact while you swap the outer pair.
Eye & Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldProtects against the severe liquefaction necrosis risk posed by the basic methanamine group during solution transfers.Check: Goggles must form a complete, airtight seal against the face (no gaps).
Respiratory & Environmental Class II Type A2 Fume Hood (Face Velocity: 80–100 fpm)Prevents inhalation of aerosolized powders and volatile amine vapors.Check: A tissue-paper flutter test at the sash edge must show a continuous, inward pull before opening the vial.
Body Protection Flame-Resistant (FR), Fluid-Impermeable Lab CoatPrevents dermal absorption of the thiomorpholine derivative in the event of a micro-spill.Check: Coat must be fully buttoned to the neck with cuffs tucked inside the outer gloves.

Step-by-Step Handling & Execution Protocol

The following methodology ensures that the compound is handled in a closed, verifiable loop from weighing to reaction execution.

HandlingWorkflow N1 1. PPE & Prep Verification N2 2. Fume Hood Containment N1->N2 N3 3. Microscale Weighing N2->N3 N4 4. Closed-System Transfer N3->N4 N5 5. Decon & Waste Segregation N4->N5

Figure 1: Step-by-step operational workflow for handling unknown toxic intermediates.

Step 1: Environmental Containment & Purge

  • Action: Lower the fume hood sash to the designated operational height (usually 18 inches). Clear the workspace of all incompatible materials, specifically strong oxidizing agents and concentrated acids, which could react violently with the amine.

  • Validation: Verify the digital airflow monitor reads between 80–100 fpm.

Step 2: Microscale Weighing

  • Action: Place an analytical balance inside the fume hood. Tare a sealed, pre-weighed vial. Open the stock container of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine and transfer the required mass using an anti-static micro-spatula.

  • Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the hood environment, mitigating inhalation risks.

  • Validation: Cap both the stock and reaction vials before removing your hands from the immediate weighing zone.

Step 3: Closed-System Solubilization

  • Action: If the compound must be dissolved, introduce the anhydrous solvent (e.g., Dichloromethane or THF) via a septum-piercing syringe technique directly into the capped reaction vial.

  • Causality: Pyridine and amine derivatives can volatilize when solvated. A closed-system transfer ensures zero vapor escape.

  • Validation: The absence of a distinct "fishy" or "ammonia-like" odor (characteristic of amines) outside the hood confirms the integrity of the closed system. (Note: Never intentionally sniff chemicals to test this; rely on ambient detection).

Decontamination and Spill Response Plan

In the event of a spill, the basic nature of the compound must be neutralized to prevent surface corrosion and vapor release.

SpillResponse Event Spill / Exposure Event (Amine/Pyridine Derivative) Assess Assess Scope & Severity Event->Assess Minor Minor Spill (<50mg, Contained) Assess->Minor No injury, inside hood Major Major Spill or Personnel Exposure Assess->Major Injury or outside hood Clean Neutralize with Weak Acid & Absorb Minor->Clean Evac Evacuate Area & Trigger HazMat Major->Evac Report Incident Report & Protocol Review Clean->Report Evac->Report

Figure 2: Logical decision tree for chemical spill and exposure response.

Decontamination Protocol (For Minor, Contained Spills <50mg):

  • Neutralization: Carefully spray the spill area with a dilute, weak acid solution (e.g., 5% Citric Acid or 1M HCl).

    • Causality: The acid reacts with the basic methanamine group to form a water-soluble, non-volatile salt. This instantly eliminates the inhalation hazard and neutralizes the compound's corrosivity.

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Waste Segregation: Sweep the absorbed material using a dedicated plastic brush and pan. Place all contaminated consumables (pads, outer gloves, empty vials) into a rigid, sealable container explicitly labeled: "Hazardous Waste: Toxic Amine/Pyridine Derivatives."

  • Validation Check: Wipe the area with a pH test strip moistened with distilled water. A neutral pH (6.5–7.5) validates that the amine has been successfully neutralized and removed.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Pyridine." Centers for Disease Control and Prevention (CDC).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
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N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
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